6-Aminopyridine-3-carbothioamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-aminopyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKBJNNMWMUYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398039 | |
| Record name | 6-aminopyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53268-33-0 | |
| Record name | 53268-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-aminopyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINOPYRIDINE-3-THIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Aminopyridine-3-carbothioamide CAS number and properties
CAS Number: 53268-33-0
This technical guide provides a comprehensive overview of 6-Aminopyridine-3-carbothioamide, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its physicochemical properties, and while specific experimental protocols and biological pathways remain largely undocumented in publicly available literature, this guide consolidates the existing knowledge and provides context based on related compounds.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₆H₇N₃S and a molecular weight of 153.20.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 53268-33-0 | [1] |
| Molecular Formula | C₆H₇N₃S | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| Melting Point | 177-182 °C | [1] |
| Appearance | Solid | [1] |
Synthesis and Reactivity
The reactivity of this compound is expected to be influenced by the amino and carbothioamide functional groups on the pyridine ring. The amino group imparts basic properties, while the carbothioamide can participate in various reactions, including complexation with metal ions.
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented. Researchers working with this compound would likely need to adapt general procedures for the synthesis of related heterocyclic thioamides and utilize standard analytical techniques for characterization.
A general workflow for the characterization of a newly synthesized pyridine carbothioamide derivative is outlined below.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been specifically detailed in the available scientific literature. However, the broader class of pyridine carbothioamides has been investigated for various therapeutic applications, including as anticancer agents.[2][3] Some studies have shown that certain sulfonamide-functionalized pyridine carbothioamides exhibit potent cytotoxicity against various cancer cell lines by targeting tubulin polymerization.[2][3]
Due to the lack of specific data for this compound, a definitive signaling pathway cannot be provided. Research on the closely related compound, 6-aminonicotinamide (the carboxamide analog), has shown that it acts as an inhibitor of the pentose phosphate pathway (PPP), a critical metabolic pathway for cancer cell proliferation. This inhibition leads to a reduction in NADPH and downstream effects on cellular processes. While it is plausible that this compound could exhibit similar biological activities, this remains to be experimentally verified.
The logical relationship for investigating the potential anticancer mechanism of a novel pyridine carbothioamide, based on existing literature for related compounds, is depicted below.
Conclusion
This compound is a chemical entity with established basic physicochemical properties. However, a significant gap exists in the scientific literature regarding its detailed synthesis, reactivity, and, most notably, its biological activity and mechanism of action. The information available on related pyridine carbothioamide and aminopyridine derivatives suggests potential for this compound in the realm of medicinal chemistry, particularly as an anticancer agent. Further research is warranted to fully elucidate the properties and therapeutic potential of this compound. This would require dedicated studies to establish robust synthetic and analytical protocols and to comprehensively evaluate its biological effects and underlying mechanisms.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Chemical Reactivity of 6-Aminopyridine-3-carbothioamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminopyridine-3-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile reactivity of its constituent functional groups: a pyridine ring, an amino group, and a carbothioamide moiety. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, drawing upon established principles of heterocyclic chemistry and the known reactivity of its functional components. This document details potential synthetic routes, electrophilic and nucleophilic substitution reactions, transformations of the amino and thioamide groups, and its prospective role in cycloaddition and cyclocondensation reactions. Experimental protocols for key transformations, quantitative data where available, and diagrammatic representations of reaction pathways are provided to support further research and application of this compound.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of an amino group and a carbothioamide functionality at the 6- and 3-positions, respectively, imparts a unique electronic and chemical profile to the this compound molecule. The amino group acts as an activating, ortho-para directing group, enhancing the electron density of the pyridine ring, while the carbothioamide group offers multiple sites for electrophilic and nucleophilic attack, as well as being a key pharmacophore in its own right. Understanding the interplay of these functional groups is crucial for the rational design of novel derivatives with potential therapeutic applications.
Synthesis of this compound
While a direct, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on established methodologies for the synthesis of related pyridine thioamides. A common approach involves the thionation of the corresponding amide, 6-aminonicotinamide.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Thionation of 6-Aminonicotinamide (General Procedure)
This protocol is a general representation based on standard thionation procedures.
-
Reaction Setup: To a solution of 6-aminonicotinamide (1 equivalent) in a dry, inert solvent such as toluene or dioxane, add Lawesson's reagent (0.5-1.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Chemical Reactivity
The chemical reactivity of this compound is governed by the electronic properties of the pyridine ring, which is influenced by the electron-donating amino group and the electron-withdrawing (by resonance) carbothioamide group.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating amino group at the 6-position will facilitate electrophilic attack. The amino group is an ortho, para-director. In this molecule, the positions ortho (C5) and para (C3, which is already substituted) to the amino group are activated. Therefore, electrophilic substitution is most likely to occur at the C5 position.
Caption: General mechanism for electrophilic aromatic substitution.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-aminopyridine-3-carbothioamide |
| Halogenation | Br₂, FeBr₃ or NBS | 5-Bromo-6-aminopyridine-3-carbothioamide |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-aminopyridine-3-carbothioamide |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. In this compound, the presence of a good leaving group at the 2- or 4-position would be required for a facile SNAr reaction. Direct nucleophilic attack on the pyridine ring is unlikely without such a leaving group.
Reactions of the Amino Group
The exocyclic amino group at the 6-position behaves as a typical aromatic amine and can undergo a variety of reactions.
-
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.
-
Alkylation: N-alkylation can be achieved using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Diazotization: Treatment with nitrous acid (NaNO₂/HCl) at low temperatures would likely lead to the formation of a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.
-
Metal-Catalyzed Cross-Coupling: The amino group can direct ortho C-H activation, and the pyridine nitrogen can act as a directing group in various transition metal-catalyzed cross-coupling reactions.
Reactions of the Carbothioamide Group
The thioamide functionality is a versatile reactive handle.
-
Conversion to Amide: The thioamide can be converted to the corresponding amide using oxidizing agents or through hydrolysis under acidic or basic conditions.
-
S-Alkylation: The sulfur atom is nucleophilic and can be alkylated with alkyl halides to form a thioimidate salt. This intermediate can then be hydrolyzed to the corresponding ester or react with amines to form amidines.
-
Cyclocondensation Reactions: The thioamide group is a key component in the synthesis of various five- and six-membered heterocyclic rings. For example, it can react with α-haloketones to form thiazoles (Hantzsch thiazole synthesis) or with α,β-unsaturated ketones in a reaction analogous to the Biginelli reaction to form dihydropyrimidinethiones.
Caption: Key reactions involving the carbothioamide group.
Potential Biological Activity and Signaling Pathways
Aminopyridine derivatives are known to exhibit a range of biological activities. A prominent mechanism of action for some aminopyridines, such as 4-aminopyridine, is the blockade of voltage-gated potassium channels.[1][2] This blockade prolongs the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release. This mechanism is relevant in the treatment of certain neurological disorders. While the specific biological activity of this compound is not well-defined, its structural similarity to other bioactive aminopyridines suggests it could potentially interact with similar biological targets.
Caption: Putative mechanism of action via potassium channel blockade.
Conclusion
This compound is a molecule with a rich and varied chemical reactivity profile. The interplay between the electron-donating amino group and the versatile thioamide functionality on the pyridine ring opens up numerous avenues for the synthesis of novel derivatives. This guide has outlined the key expected reactions, including electrophilic substitution, transformations of the amino and thioamide groups, and potential for heterocycle synthesis. The insights provided herein are intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development, facilitating the exploration of this compound as a scaffold for new therapeutic agents. Further experimental validation is required to fully elucidate the reactivity and biological potential of this promising compound.
References
initial biological screening of 6-Aminopyridine-3-carbothioamide
An In-Depth Technical Guide to the Initial Biological Screening of 6-Aminopyridine-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
The compound this compound represents a novel chemical entity with potential therapeutic applications. Its structure, featuring both an aminopyridine ring and a carbothioamide group, suggests a rich pharmacophore for biological interactions. Aminopyridine derivatives are known for a wide range of pharmacological activities, while carbothioamides have been investigated for their anticancer and antimicrobial properties.[1][2] Notably, derivatives of pyridine carbothioamides have demonstrated potent anticancer effects, specifically by targeting tubulin polymerization.[3][4][5]
Given the absence of established biological data for this specific molecule, a structured and logical screening cascade is paramount. This guide presents a comprehensive, phased approach for the initial biological evaluation of this compound, designed to efficiently identify its primary biological effects and guide further research. Our methodology is rooted in a "funnel-down" approach, beginning with broad cytotoxicity profiling and progressing to more specific mechanistic assays based on emergent data. This strategy ensures a cost-effective and scientifically rigorous evaluation of the compound's therapeutic potential.
Phase 1: Foundational Cytotoxicity Profiling
The initial and most critical step in evaluating any new compound is to determine its effect on cell viability. This foundational screen provides a baseline understanding of the compound's potency and establishes a therapeutic window, which is crucial for gauging its potential as a drug candidate.[6][7][8]
Rationale for Broad-Spectrum Cytotoxicity Screening
A broad-spectrum screen against a diverse panel of human cancer cell lines alongside a non-cancerous cell line serves a dual purpose. Firstly, it identifies if the compound possesses cytotoxic or anti-proliferative properties. Secondly, and just as importantly, it provides an early indication of selectivity. A compound that is highly toxic to cancer cells but spares normal cells has a much higher potential for further development.[5] The half-maximal inhibitory concentration (IC50) is the key metric derived from this phase, representing the concentration of the compound required to inhibit 50% of cell growth and serving as a primary measure of potency.[6][7]
Experimental Workflow: Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process that begins with cell culture and ends with data analysis to determine the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a dark blue formazan product that is insoluble in water.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
This compound
-
Selected human cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Profile
The results of the cytotoxicity screening should be summarized in a clear and concise table.
| Cell Line | Tissue of Origin | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | |||
| A549 | Lung Carcinoma | |||
| PC-3 | Prostate Cancer | |||
| HepG2 | Hepatocellular Carcinoma | |||
| HLMEC | Normal Lung Microvascular Endothelial Cells |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Phase 2: Focused Investigation into Mechanism of Action
Positive results from the initial cytotoxicity screen (i.e., potent and/or selective activity) warrant a deeper investigation into the compound's potential mechanism of action. Based on the known activities of pyridine carbothioamide derivatives, the most logical avenues to explore are anticancer and antimicrobial effects.
Caption: Decision workflow for progressing to Phase 2 screening.
Anticancer Screening Cascade
The observation of potent cytotoxicity against cancer cell lines strongly suggests that this compound may have anticancer properties. The following assays are designed to elucidate the specific cellular processes affected by the compound.
Given that sulfonamide-functionalized pyridine carbothioamides have been identified as potent tubulin polymerization inhibitors, directly assessing this activity is a high-priority next step.[3][4][5] This assay measures the effect of the compound on the assembly of purified tubulin into microtubules in vitro.
Materials:
-
Tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound
-
Colchicine or Paclitaxel (as controls)
-
A spectrophotometer with temperature control, capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and keep them on ice.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time for each concentration. The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Many anticancer drugs exert their effects by causing cell cycle arrest, preventing cancer cells from progressing through division.[11] Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated cells to untreated controls.
Antimicrobial Screening Cascade
The carbothioamide moiety is present in various compounds with known antimicrobial activity. Therefore, it is prudent to screen this compound for its ability to inhibit the growth of pathogenic microbes.
The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well U-bottom plates
-
This compound
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Phase 3: Advanced Mechanistic Probing
Should the Phase 2 anticancer screening reveal potent activity that is not attributable to tubulin inhibition, a broader, target-based approach is warranted. Kinase inhibition is a common mechanism of action for pyridine-containing molecules and a major focus in modern oncology drug discovery.[14][15]
Kinase Inhibitor Profiling
The most efficient way to determine if this compound acts as a kinase inhibitor is to screen it against a panel of purified kinases. Many commercial services offer this, providing data on the compound's potency and selectivity across the human kinome. Alternatively, luminescent-based assays like the ADP-Glo™ Kinase Assay can be used for in-house screening.[14] This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[14] A reduction in ADP production in the presence of the compound indicates inhibition.
Caption: A potential signaling pathway (PI3K/Akt/mTOR) to investigate for kinase inhibitors.
Conclusion
This technical guide outlines a systematic, multi-phased strategy for the . By beginning with broad cytotoxicity profiling and logically progressing to more focused anticancer and antimicrobial assays, researchers can efficiently and effectively characterize the compound's primary biological activities. The proposed workflows and protocols provide a robust framework for generating the critical data needed to make informed decisions about the future development of this novel chemical entity. The insights gained from this screening cascade will be instrumental in determining whether this compound warrants advancement into lead optimization and preclinical in vivo studies.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 15. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Potential of Pyridine-Based Scaffolds: An In-Depth Technical Guide to In-Vitro Studies of 6-Aminopyridine and Pyridine-3-carbothioamide Derivatives
Disclaimer: Extensive literature searches did not yield any specific preliminary in-vitro studies for the compound 6-Aminopyridine-3-carbothioamide . This technical guide therefore provides a comprehensive overview of the in-vitro activities of two closely related classes of compounds: 6-aminopyridine derivatives and pyridine-3-carbothioamide derivatives . The presented data, protocols, and proposed signaling pathways are based on studies of these analogous structures and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals exploring this chemical space.
This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes experimental workflows and potential signaling pathways to facilitate further research and development of novel therapeutics based on these promising scaffolds.
Part 1: In-Vitro Studies of 6-Aminopyridine Derivatives
Derivatives of 6-aminopyridine have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.
Quantitative Data Summary
The following tables summarize the reported in-vitro activities of various 6-aminopyridine derivatives.
Table 1: Anticancer Activity of 6-Aminopyridine Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 6-Aminopyrazolyl-pyridine-3-carbonitriles | Various | JAK2 Kinase Inhibition | Potent Inhibition | [1] |
| Amino Acid Conjugates of Aminopyridine | A2780 (Ovarian) | Cytotoxicity | 15.57 | [2][3] |
| Amino Acid Conjugates of Aminopyridine | A2780CISR (Cisplatin-Resistant Ovarian) | Cytotoxicity | 11.52 | [2][3] |
| 6-Amino-2-pyridone-3,5-dicarbonitrile (5o) | Glioblastoma | Anticancer | Potent Activity | [4] |
| 6-Ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | MTT Assay | 17 | [5] |
Table 2: Antimicrobial Activity of 6-Aminopyridine Derivatives
| Compound Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 2-Aminopyridine Derivative (2c) | S. aureus | Broth Microdilution | 39 | |
| 2-Aminopyridine Derivative (2c) | B. subtilis | Broth Microdilution | 39 |
Experimental Protocols
1. In-Vitro Anticancer Activity Assessment
-
Cell Viability (MTT Assay):
-
Human cancer cell lines (e.g., MCF-7, A2780) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]
-
-
Kinase Inhibition Assay (e.g., JAK2):
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a set time to allow for phosphorylation.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]
-
2. In-Vitro Antimicrobial Activity Assessment
-
Disk Diffusion Assay:
-
A standardized inoculum of the target microorganism is uniformly spread on an agar plate.
-
Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.
-
A standardized suspension of the microorganism is added to each well.
-
The plate is incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is determined as the MIC.
-
Visualizations
Part 2: In-Vitro Studies of Pyridine-3-carbothioamide Derivatives
The pyridine-3-carbothioamide scaffold has been explored for its anti-inflammatory and enzyme inhibitory activities.
Quantitative Data Summary
Table 3: Anti-inflammatory and Urease Inhibition Activity of Pyridine-3-carbothioamide Derivatives
| Compound Class | Target/Assay | IC50 (µM) | Reference |
| Pyridine Carbothioamide Analogs | In-vitro Anti-inflammatory (ROS) | 10.25 - 23.15 | [6][7] |
| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | Urease Inhibition | 1.07 | [8][9] |
| Pyridine 2-yl-methylene hydrazine carboxamide | Urease Inhibition | 2.18 | [8][9] |
| Imidazol-5-yl pyridine derivatives | p38α/MAPK14 Kinase Inhibition | 0.045 | [10] |
Experimental Protocols
1. In-Vitro Anti-inflammatory Activity (Chemiluminescence Assay for ROS)
-
Phagocytic cells (e.g., neutrophils) are isolated and primed.
-
The cells are incubated with the test compounds at various concentrations.
-
A chemiluminescent probe (e.g., luminol) is added.
-
Reactive oxygen species (ROS) production is stimulated (e.g., with opsonized zymosan).
-
The light emission resulting from the reaction of ROS with the probe is measured using a luminometer.
-
The IC50 value is calculated based on the reduction in luminescence compared to the control.[6]
2. In-Vitro Urease Inhibition Assay
-
A solution of urease enzyme is prepared in a suitable buffer.
-
The enzyme is pre-incubated with various concentrations of the test compound.
-
A urea solution is added to initiate the enzymatic reaction.
-
The amount of ammonia produced is quantified, typically using the indophenol method, which results in a colored product.
-
The absorbance of the colored product is measured spectrophotometrically.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[8][9]
Visualizations
Conclusion
While direct in-vitro data for this compound is not currently available in the public domain, the analysis of related 6-aminopyridine and pyridine-3-carbothioamide derivatives reveals significant therapeutic potential. The 6-aminopyridine scaffold shows promise in the development of anticancer and antimicrobial agents, potentially through the inhibition of key cellular regulators like CDK9. The pyridine-3-carbothioamide moiety demonstrates potent anti-inflammatory and enzyme inhibitory activities, possibly mediated through pathways such as p38 MAPK.
This technical guide provides a solid foundation for researchers interested in this area, offering insights into established experimental protocols, quantifiable biological activities, and plausible mechanisms of action for these compound classes. Further investigation into the synthesis and in-vitro evaluation of the specific hybrid structure, this compound, is warranted to determine if the favorable biological activities of its constituent scaffolds are retained or enhanced.
References
- 1. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Aminopyridine Carbothioamides: A Comprehensive Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine carbothioamides, and the closely related aminopyridine thioureas, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The aminopyridine scaffold serves as a versatile building block, and its combination with the carbothioamide or thiourea moiety gives rise to molecules with a wide range of therapeutic potential. These compounds have been extensively investigated for their anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive literature review of aminopyridine carbothioamides, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular emphasis on their potential as anticancer agents and kinase inhibitors.
Synthesis of Aminopyridine Carbothioamides and Thioureas
The synthesis of aminopyridine carbothioamides and thioureas typically involves the reaction of an aminopyridine derivative with an appropriate isothiocyanate or a precursor that can generate the thiourea linkage.
General Synthesis of Aminopyridine Thioureas
A common and straightforward method for the synthesis of N-aryl-N'-(pyridin-yl)thioureas involves the reaction of an appropriately substituted aminopyridine with a commercially available or synthesized aryl isothiocyanate. The reaction is often carried out in a suitable solvent such as acetone or dichloromethane at room temperature or under reflux conditions.
For instance, the synthesis of novel thioureas containing pyridine derivatives with antitubercular activity was achieved by reacting various aminopyridine derivatives with 2-chlorobenzoyl isothiocyanate. The isothiocyanate was generated in situ from 2-chlorobenzoyl chloride and potassium thiocyanate (KSCN) in acetone. The subsequent addition of the aminopyridine derivative to the reaction mixture yielded the desired thiourea compounds.
General Synthesis of Aminopyridine Thioureas
Synthesis of Sulfonamide-Functionalized Pyridine Carbothioamides
A notable synthetic approach involves the preparation of pyridine carbothioamides functionalized with a sulfonamide moiety. These compounds were synthesized by refluxing sulfanilamide derivatives with 2-picoline and sulfur for an extended period. This one-pot reaction directly yields the N-(sulfamoylphenyl)pyridine-2-carbothioamide derivatives.
Experimental Protocol: Synthesis of N-(4-sulfamoylphenyl)pyridine-2-carbothioamide
A mixture of a sulfanilamide derivative (1 equivalent), 2-picoline (2 equivalents), and sulfur (2.5 equivalents) is refluxed for 72 hours. After completion of the reaction, the mixture is worked up, and the product is purified by recrystallization from acetonitrile to yield the desired sulfonamide-functionalized pyridine carbothioamide.
Biological Activities and Therapeutic Potential
Aminopyridine carbothioamides and their thiourea analogs have demonstrated a broad spectrum of biological activities, with anticancer and enzyme inhibitory effects being the most prominent.
Anticancer Activity
The anticancer potential of this class of compounds has been extensively explored, with several derivatives showing potent cytotoxicity against various cancer cell lines. The primary mechanisms of action often involve the inhibition of crucial signaling pathways and cellular processes essential for tumor growth and survival.
A series of sulfonamide-functionalized pyridine carbothioamides have been identified as potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. Compounds 3 and 5 from this series exhibited potent cytotoxicity, being 2–6-fold more active than colchicine and up to 2.5-fold stronger than doxorubicin in PC-3 cells.[1] Importantly, they showed significantly lower toxicity toward normal human lung microvascular endothelial cells (HLMEC) compared to doxorubicin, indicating a favorable selectivity profile.[1]
Table 1: In Vitro Anticancer and Tubulin Polymerization Inhibitory Activities of Sulfonamide-Functionalized Pyridine Carbothioamides [1]
| Compound | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 3 | A549 (Lung) | 2.1 | 1.1 |
| MCF-7 (Breast) | 1.8 | ||
| PC-3 (Prostate) | 0.9 | ||
| HepG2 (Liver) | 2.5 | ||
| 5 | A549 (Lung) | 2.8 | 1.4 |
| MCF-7 (Breast) | 2.2 | ||
| PC-3 (Prostate) | 1.2 | ||
| HepG2 (Liver) | 3.1 | ||
| Colchicine | - | - | 10.6 |
| Doxorubicin | PC-3 (Prostate) | 2.3 | - |
Mechanism of Tubulin Polymerization Inhibition
Experimental Protocol: Tubulin Polymerization Assay [1][2]
A standard tubulin polymerization assay is performed using a fluorescence-based method. Purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) is allowed to polymerize in the presence of GTP (1 mM) and a polymerization enhancer like glycerol. The extent of polymerization is monitored by the increase in fluorescence of a dye such as DAPI, which binds preferentially to polymerized tubulin. The assay is typically carried out in a microplate reader at 37°C, and fluorescence is measured at regular intervals. Test compounds are added to the reaction mixture to assess their inhibitory or stabilizing effects on tubulin polymerization.
Aminopyridine carbothioamides and thioureas have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
-
VEGFR-2 Inhibition: Several pyridine-containing thioureas have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively block the blood supply to tumors, leading to their regression. For example, certain pyridine-urea derivatives have shown potent anti-proliferative activity against breast cancer cell lines, with some compounds also inhibiting VEGFR-2 at low micromolar concentrations.[3]
VEGFR-2 Signaling Pathway Inhibition
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [4]
The inhibitory activity of compounds against VEGFR-2 can be determined using a commercially available ELISA kit. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme. The reaction is typically carried out in a microplate pre-coated with a substrate. The kinase, ATP, and the test compound are added to the wells and incubated. The amount of phosphorylated substrate is then quantified using a specific antibody and a colorimetric or fluorometric detection system. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
-
MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas have been identified as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a downstream kinase in the p38 MAPK pathway. These compounds exhibited IC50 values as low as 15 nM against the enzyme and were shown to suppress the expression of TNF-α, a pro-inflammatory cytokine, in both cell-based assays and in vivo models.
Inhibition of the p38 MAPK/MK-2 Pathway
Other Biological Activities
Beyond their anticancer properties, aminopyridine carbothioamides have shown promise in other therapeutic areas. For instance, certain pyridine carbothioamide derivatives have been investigated as urease inhibitors, which could be relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of lead compounds. For aminopyridine carbothioamides and thioureas, several key structural features have been identified that influence their biological activity.
-
Substitution on the Pyridine Ring: The position and nature of substituents on the aminopyridine ring can significantly impact activity. For example, in a series of pyridine-2-carboxaldehyde thiosemicarbazones, the 3-amino and 3-amino-4-methyl derivatives were found to be the most active against L1210 leukemia.[5]
-
Substitution on the Aryl Moiety of the Thiourea: For N-aryl-N'-(pyridin-yl)thioureas, the electronic and steric properties of the substituents on the aryl ring play a critical role. Electron-withdrawing or electron-donating groups at different positions can modulate the compound's interaction with its biological target.
-
The Carbothioamide/Thiourea Linker: The thiourea linker itself is a key pharmacophoric feature, capable of forming important hydrogen bonds with target proteins. Modifications to this linker can significantly alter the compound's binding affinity and overall activity.
Conclusion
Aminopyridine carbothioamides and their thiourea analogs represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to target fundamental cellular processes such as cell division and signal transduction makes them attractive candidates for further drug development. The synthetic accessibility of these scaffolds allows for extensive structural modifications, facilitating the optimization of their pharmacological properties. Future research in this area will likely focus on elucidating the precise molecular mechanisms of action of these compounds, improving their selectivity and pharmacokinetic profiles, and exploring their efficacy in preclinical and clinical settings. The comprehensive data presented in this guide serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the aminopyridine carbothioamide scaffold.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
structure elucidation of 6-Aminopyridine-3-carbothioamide and its analogues
An In-depth Technical Guide to the Structure Elucidation of 6-Aminopyridine-3-carbothioamide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used in the structural elucidation of this compound and its related analogues. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, including potential anticancer properties.[1][2] Accurate structure determination is the cornerstone of understanding their structure-activity relationships (SAR) and mechanism of action.
This document details the primary analytical techniques employed: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It includes generalized experimental protocols, tabulated quantitative data from literature, and workflow diagrams to facilitate a deeper understanding for research professionals.
General Experimental and Analytical Workflow
The structural elucidation of a novel synthesized compound like this compound or its analogues follows a systematic workflow. The process begins with synthesis and purification, followed by a series of spectroscopic analyses to determine its molecular formula, connectivity, and three-dimensional structure.
Caption: General workflow for the synthesis and structural elucidation of target compounds.
X-ray Crystallography
Experimental Protocol (General)
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown. A common method involves the slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., EtOAc/hexane).[3]
-
Data Collection : A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement : The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using least-squares methods to achieve the final atomic coordinates and displacement parameters.
Data Presentation: Crystallographic Parameters
The following table summarizes key crystallographic data for the analogue N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamothioyl]pyridine-2-carboxamide.[3]
| Parameter | Value |
| Chemical Formula | C₁₉H₁₄Cl₂N₄OS |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 9.8905(4) |
| b (Å) | 21.5491(9) |
| c (Å) | 8.9818(4) |
| β (°) | 111.1277(13) |
| Volume (ų) | 1785.62(13) |
| Z (Formula units/cell) | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. ¹H and ¹³C NMR are standard experiments.
Experimental Protocol (General)
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition : The sample is placed in the NMR spectrometer. ¹H, ¹³C, and often 2D spectra (like COSY and HSQC) are acquired on a 300, 400, or 500 MHz instrument.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm).
Data Presentation: NMR Spectral Data
The following data is representative for carbothioamide derivatives. For example, in a synthesized carbothioamide derivative, characteristic peaks were observed in DMSO-d₆.[4] For pyridine carbothioamide derivatives, the thioamide carbon (C=S) appears significantly downfield in the ¹³C NMR spectrum.[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |
| ¹H | 11.19 | s | NH (C=S) |
| ¹H | 9.44 | s | NH (C=O) |
| ¹H | 7.0 - 8.5 | m | Aromatic/Pyridine H |
| ¹H | ~5.0 | br s | Amino NH ₂ |
| ¹³C | ~198 | - | C =S (Thioamide) |
| ¹³C | 110 - 150 | - | Aromatic/Pyridine C |
Note: Data is compiled from representative analogues.[3][4] Exact chemical shifts will vary with substitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Experimental Protocol (General)
-
Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for these types of molecules.
-
Ionization : The sample is ionized in the source, typically forming a protonated molecular ion [M+H]⁺.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).
-
Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum. Fragmentation patterns (MS/MS) can be used to further confirm the structure.
Data Presentation: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) | Ionization Mode |
| This compound | C₆H₇N₃S | 153.20 | [M+H]⁺ at 154.04 | ESI+ |
| 6-Methylpyridine-3-carbothioamide | C₇H₈N₂S | 152.22 | [M+H]⁺ at 153.05 | ESI+ |
Note: Observed m/z values are calculated for the most abundant isotopes.[5]
Biological Activity Context: Inhibition of Ribonucleotide Reductase
Some pyridine carbothioamide analogues exhibit significant biological activity. For example, 2,2'-bipyridyl-6-carbothioamide is an antitumor agent that acts by inhibiting ribonucleotide reductase (RR).[2] This enzyme is crucial for DNA synthesis, making it a key target in cancer therapy. The inhibitor, often as an iron chelate, inactivates the enzyme by destroying a critical tyrosyl radical in its R2 subunit.[2]
Caption: Inhibition of the Ribonucleotide Reductase (RR) pathway by a carbothioamide analogue.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of 2,2'-bipyridyl-6-carbothioamide: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Potential Mechanisms of Action of 6-Aminopyridine-3-carbothioamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aminopyridine-3-carbothioamide is a small molecule featuring a pyridine ring substituted with an amino group and a carbothioamide group. While this specific compound is not extensively studied, its structural motifs are present in various biologically active molecules. This guide will explore the potential mechanisms of action of this compound by examining the established activities of three key related chemical classes: 6-aminonicotinamide (its carboxamide analog), the broader family of aminopyridines, and other pyridine carbothioamide derivatives.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of structurally similar compounds, three primary potential mechanisms of action for this compound are proposed:
-
Inhibition of the Pentose Phosphate Pathway (PPP): Drawing parallels with its close structural analog, 6-aminonicotinamide.
-
Blockade of Voltage-Gated Potassium Channels: A common mechanism for the aminopyridine class of compounds.
-
Inhibition of Succinate Dehydrogenase (SDH): A potential target for pyridine carboxamide and carbothioamide derivatives.
Inhibition of the Pentose Phosphate Pathway (PPP)
The most direct structural analog with a well-defined mechanism is 6-aminonicotinamide (6-AN), the carboxamide counterpart of this compound. 6-AN is a potent inhibitor of the Pentose Phosphate Pathway (PPP) through its competitive inhibition of the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD)[1][2]. This inhibition leads to a reduction in NADPH, which in turn increases cellular oxidative stress and can induce apoptosis[3]. Given the structural similarity, it is plausible that this compound could exert a similar effect.
Signaling Pathway Diagram:
Caption: Potential inhibition of G6PD by this compound.
Blockade of Voltage-Gated Potassium Channels
The aminopyridine scaffold is a well-known pharmacophore for the blockade of voltage-gated potassium (K+) channels. This action is particularly pronounced in the central and peripheral nervous systems. Different isomers of aminopyridine exhibit varying degrees of potency in blocking these channels[4]. Blockade of K+ channels leads to a prolongation of the action potential, which can enhance neurotransmitter release at the synapse.
Experimental Workflow Diagram:
Caption: Workflow for assessing K+ channel blockade.
Inhibition of Succinate Dehydrogenase (SDH)
Recent studies on pyridine carboxamide derivatives have identified them as potential antifungal agents through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. The carbothioamide group can also be found in compounds with similar activities. This suggests that this compound could potentially act as an SDH inhibitor.
Signaling Pathway Diagram:
Caption: Potential inhibition of SDH by this compound.
Quantitative Data from Related Compounds
The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data provides a basis for hypothesizing the potential potency and efficacy of the target compound.
Table 1: G6PD Inhibition by 6-Aminonicotinamide
| Compound | Target | Assay Type | Ki | Reference |
| 6-Aminonicotinamide | G6PD | Cell-free | 0.46 µM | [2] |
Table 2: Inhibition of Voltage-Gated K+ Currents by Aminopyridine Isomers
| Compound (5 mM) | Cell Type | Inhibition at 0 mV | Reference |
| 3,4-Diaminopyridine | Rabbit cerebral artery smooth muscle | 84% | [4] |
| 4-Aminopyridine | Rabbit cerebral artery smooth muscle | 66% | [4] |
| 3-Aminopyridine | Rabbit cerebral artery smooth muscle | 36% | [4] |
| 2-Aminopyridine | Rabbit cerebral artery smooth muscle | 8% | [4] |
Table 3: Antifungal Activity and SDH Inhibition of a Pyridine Carboxamide Derivative
| Compound | Target | Assay Type | IC50 | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea SDH | Enzymatic | 5.6 mg/L (17.3 µM) | [5] |
Detailed Experimental Protocols
To aid in the design of future studies on this compound, the following are detailed methodologies for key experiments cited in the context of related compounds.
G6PD Inhibition Assay (Cell-free)
-
Objective: To determine the inhibitory constant (Ki) of a compound against G6PD.
-
Materials: Purified G6PD enzyme, Glucose-6-phosphate (G6P), NADP+, assay buffer (e.g., Tris-HCl), test compound.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the G6PD enzyme, NADP+, and the test compound at various concentrations.
-
Initiate the reaction by adding G6P.
-
Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocities for each compound concentration.
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of a compound on voltage-gated K+ currents in isolated cells.
-
Materials: Isolated cells (e.g., smooth muscle cells), extracellular and intracellular recording solutions, patch pipettes, patch-clamp amplifier and data acquisition system, test compound.
-
Procedure:
-
Isolate single cells from the tissue of interest.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a series of voltage steps to elicit voltage-gated K+ currents and record the baseline currents.
-
Perfuse the cell with the extracellular solution containing the test compound at a known concentration.
-
Apply the same series of voltage steps and record the K+ currents in the presence of the compound.
-
Wash out the compound and record the recovery of the currents.
-
Analyze the data to determine the percentage of current inhibition at different voltages.
-
SDH Enzymatic Inhibition Assay
-
Objective: To determine the IC50 of a compound against SDH.
-
Materials: Isolated mitochondria or purified SDH, succinate, electron acceptors (e.g., DCPIP or MTT), assay buffer, test compound.
-
Procedure:
-
Isolate mitochondria from the target organism (e.g., fungal cells).
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the mitochondrial preparation (or purified SDH), the electron acceptor, and the test compound at various concentrations.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).
-
Calculate the reaction rates and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Conclusion and Future Directions
While direct evidence is currently lacking, the structural characteristics of this compound suggest several plausible mechanisms of action, including inhibition of the Pentose Phosphate Pathway, blockade of voltage-gated potassium channels, and inhibition of succinate dehydrogenase. The provided data from related compounds and detailed experimental protocols offer a solid foundation for initiating research into the biological activities of this molecule. Future studies should focus on validating these potential mechanisms through in vitro and in vivo experiments to fully elucidate the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminopyridine inhibition and voltage dependence of K+ currents in smooth muscle cells from cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-Aminopyridine-3-carbothioamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopyridine-3-carbothioamide and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their structural features, including the pyridine ring and the carbothioamide moiety, make them versatile scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets of these derivatives, with a focus on their applications in oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for anticancer therapies. Derivatives of pyridopyrimidines, structurally related to 6-aminopyridine-3-carbothioamides, have shown potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR.
Data Presentation
| Compound/Derivative | Target | IC50 (µM) | Cell Line(s) | Reference |
| Compound 1 (a pyrido[2,3-d]pyrimidine) | EGFRwt | 0.093 | - | [1] |
| Compound 1 (a pyrido[2,3-d]pyrimidine) | EGFRT790M | 0.174 | - | [1] |
| Erlotinib (Reference) | - | 7.26 ± 0.3 | MCF-7 | [1] |
| Compound 1 (a pyrido[2,3-d]pyrimidine) | Cytotoxicity | 3.98 ± 0.2 | MCF-7 | [1] |
| Compound 1 (a pyrido[2,3-d]pyrimidine) | Cytotoxicity | 6.29 ± 0.5 | HeLa | [1] |
| Compound 1 (a pyrido[2,3-d]pyrimidine) | Cytotoxicity | 5.87 ± 0.4 | HepG-2 | [1] |
Experimental Protocols
EGFR Kinase Inhibition Assay
This protocol is adapted from standard procedures for measuring the inhibition of EGFR kinase activity.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and substrate in the kinase buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Gefitinib).
-
Add the enzyme/substrate mixture to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.[2][3][4]
-
Visualization
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Pyridine carbothioamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and inducing cell cycle arrest and apoptosis.
Data Presentation
| Compound/Derivative | Target | IC50 (µM) | Cell Line(s) | Reference |
| Compound 3 (a pyridine carbothioamide) | Tubulin Polymerization | 1.1 | - | [5] |
| Compound 5 (a pyridine carbothioamide) | Tubulin Polymerization | 1.4 | - | [5] |
| Colchicine (Reference) | Tubulin Polymerization | 10.6 | - | [5] |
| CA-4 (Reference) | Tubulin Polymerization | 2.96 | - | [5] |
| Compound 3 (a pyridine carbothioamide) | Cytotoxicity | - | PC-3 | [5] |
| Compound 5 (a pyridine carbothioamide) | Cytotoxicity | - | PC-3 | [5] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is based on the light-scattering properties of microtubules as they polymerize.
-
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive controls (e.g., Paclitaxel for polymerization promotion, Colchicine or Nocodazole for inhibition)
-
96-well, half-area, UV-transparent plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of tubulin in the polymerization buffer on ice.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle (DMSO) and positive/negative controls.
-
Initiate the polymerization by adding the tubulin and GTP solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance over time reflects the rate and extent of tubulin polymerization.
-
Calculate the percentage of inhibition by comparing the area under the curve (AUC) or the Vmax of the polymerization curve for the test compounds to the vehicle control. Determine the IC50 value from the dose-response curve.[1][6][7]
-
Visualization
Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria, such as Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is an attractive therapeutic strategy to combat infections by ureolytic bacteria. Pyridine carboxamide and carbothioamide derivatives have demonstrated significant urease inhibitory activity.
Data Presentation
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) | Urease | 1.07 ± 0.043 | [8] |
| Rx-7 (pyridine-2-yl-methylene hydrazine carboxamide) | Urease | 2.18 ± 0.058 | [8] |
| Thiourea (Reference) | Urease | 21.37 ± 1.76 | [9] |
| Derivative with ortho-Br on pyridine ring (carbothioamide) | Urease | 3.13 ± 0.034 | [8] |
| Derivative with ortho-OCH₃ on pyridine ring (carbothioamide) | Urease | 4.21 ± 0.022 | [8] |
Experimental Protocols
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay measures the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.
-
Materials:
-
Jack bean urease
-
Phosphate buffer (e.g., 0.01 M K₂HPO₄, pH 8.2)
-
Urea solution
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent
-
Positive control (e.g., Thiourea)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and urease enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate the reaction mixture at 37°C for another defined period (e.g., 10 minutes).
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent.
-
Incubate at room temperature for a period to allow for color development (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of urease inhibition and determine the IC50 value.[9][10][11]
-
Visualization
6-Phosphogluconate Dehydrogenase (6PGD)
6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP), which is crucial for nucleotide biosynthesis and the production of NADPH, a reducing equivalent essential for antioxidant defense and reductive biosynthesis. Cancer cells often exhibit increased PPP activity to support their high proliferation rate and to counteract oxidative stress. Therefore, inhibiting 6PGD is a potential strategy for cancer therapy. Aminopyridine derivatives have been shown to target this enzyme.
Data Presentation
Experimental Protocols
6PGD Enzymatic Activity Assay
This assay measures the rate of NADPH production, which is directly proportional to 6PGD activity.
-
Materials:
-
Recombinant human 6PGD enzyme or cell lysates containing 6PGD
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.1)
-
Substrate (6-phosphogluconate)
-
Cofactor (NADP⁺)
-
MgCl₂
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., 6-aminonicotinamide)
-
96-well UV-transparent plates
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP⁺, and MgCl₂.
-
Add the test compounds at various concentrations to the wells of a 96-well plate, along with controls.
-
Add the 6PGD enzyme solution or cell lysate to the wells.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the 6-phosphogluconate substrate.
-
Immediately measure the increase in absorbance at 340 nm kinetically for 10-15 minutes.
-
Calculate the reaction rate (ΔA340/min) from the linear portion of the curve.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.[12][13][14]
-
Visualization
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. The identified targets—EGFR, tubulin, urease, and 6PGD—represent key areas for further investigation. Future research should focus on synthesizing and screening a broader library of these derivatives to establish clear structure-activity relationships for each target. Elucidating the precise molecular interactions through techniques like X-ray crystallography and computational modeling will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising candidates, paving the way for their potential clinical translation.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. promega.com [promega.com]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arabjchem.org [arabjchem.org]
- 9. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyridothienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridothienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the synthesis of pyridothienopyrimidine derivatives, primarily utilizing 3-aminothieno[2,3-b]pyridine-2-carboxamide as the key starting material.
It is important to note that while the user query specified the use of 6-Aminopyridine-3-carbothioamide, a thorough review of the scientific literature did not yield direct synthetic routes from this compound to pyridothienopyrimidines. The established and well-documented precursor for the synthesis of the pyridothienopyrimidine core is 3-aminothieno[2,3-b]pyridine-2-carboxamide and its analogues. Therefore, the protocols detailed below are based on this validated starting material.
Synthetic Pathways and Methodologies
The synthesis of pyridothienopyrimidines from 3-aminothieno[2,3-b]pyridine-2-carboxamide typically involves cyclocondensation reactions with various electrophilic reagents. These reactions lead to the formation of the pyrimidine ring fused to the thienopyridine scaffold.
Experimental Protocols
Protocol 1: Synthesis of Pyridothieno[3,2-d]pyrimidine-2,4-diones
This protocol describes the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with urea to form the corresponding dione derivatives.
Materials:
-
3-Amino-4,6-disubstituted-thieno[2,3-b]pyridine-2-carboxamide (1a,b)
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
Procedure:
-
A mixture of 3-aminothieno[2,3-b]pyridine-2-carboxamide (1a or 1b) and urea is heated at 180°C for 1 hour.[1]
-
The resulting solid, the corresponding pyridothieno[3,2-d]pyrimidine-2,4-dione (2a or 2b), is collected.
-
For the synthesis of 2,4-dichloro derivatives (3a or 3b), the dione (2a or 2b) is refluxed with a mixture of phosphorus oxychloride and phosphorus pentachloride.[1]
Protocol 2: Synthesis of Spiro[cycloalkane-1,2'-pyridothienopyrimidin]-4'(3'H)-ones
This protocol details the cyclocondensation reaction with cyclic ketones to yield spiro derivatives.
Materials:
-
3-Amino-4,6-disubstituted-thieno[2,3-b]pyridine-2-carboxamide (1a,b)
-
Cyclopentanone or Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dimethylformamide (DMF)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine
Procedure:
-
The starting 3-aminothieno[2,3-b]pyridine-2-carboxamide (1a or 1b) is reacted with the appropriate cyclic ketone (cyclopentanone or cyclohexanone) in DMF in the presence of anhydrous zinc chloride to yield spiro cycloalkane-pyridothienopyrimidin-4'-ones (6a-d).[1]
-
To obtain the corresponding thiones (7a-d), the spiro compounds (6a-d) are refluxed with phosphorus pentasulfide in pyridine.[1]
Protocol 3: Synthesis of 2,3-Dihydropyridothienopyrimidin-4(1H)-ones
This protocol outlines the synthesis using aromatic aldehydes.
Materials:
-
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (1)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, furan-2-carbaldehyde)
-
Glacial acetic acid
Procedure:
-
The starting 3-aminothieno[2,3-b]pyridine-2-carboxamide (1) is refluxed with an aromatic aldehyde in glacial acetic acid to afford the 2,3-dihydropyridothienopyrimidin-4(1H)-ones (2a,b).
Quantitative Data Summary
The following tables summarize the yields and other quantitative data for representative pyridothienopyrimidine derivatives.
Table 1: Synthesis of Pyridothienopyrimidine-2,4-dione and Dichloro Derivatives
| Starting Material | Product | Reagents | Yield (%) |
| 1a | 2a | Urea | - |
| 1b | 2b | Urea | - |
| 2a | 3a | POCl₃/PCl₅ | - |
| 2b | 3b | POCl₃/PCl₅ | - |
| Yields were not explicitly stated in the provided search results. |
Table 2: Synthesis of Spiro-pyridothienopyrimidines
| Starting Material | Ketone | Product | Yield (%) |
| 1a | Cyclopentanone | 6a | Good |
| 1a | Cyclohexanone | 6b | Good |
| 1b | Cyclopentanone | 6c | Good |
| 1b | Cyclohexanone | 6d | Good |
| "Good yields" were reported in the source material without specific percentages.[1] |
Biological Activity and Potential Applications
Several synthesized pyridothienopyrimidine derivatives have been evaluated for their antimicrobial and anticancer activities.
Antimicrobial Activity
A number of the synthesized compounds exhibited significant activity against various bacterial and fungal strains. For instance, compounds 6c, 8b, 9a, and 9b showed significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL.[2]
Anticancer Activity and EGFR Inhibition
The anticancer potential of these compounds has been investigated against cell lines such as HepG-2 (human liver carcinoma) and MCF-7 (human breast cancer). Notably, some derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Compounds 2b, 4a, 6a, 7b, 7c, and 9a demonstrated potent anticancer activity and were further evaluated as EGFR inhibitors.[2] The 4-aminopyrazolone analogue 9a showed superior anticancer activity against both HepG-2 and MCF-7 cell lines and more potent enzymatic inhibition against wild-type EGFR and its mutant forms compared to the standard drug erlotinib.[2]
Table 3: In vitro EGFR Kinase Inhibitory Activity
| Compound No. | EGFR IC₅₀ (nM) |
| 3a | 17.29 ± 0.24 |
| 5a | 9.66 ± 0.08 |
| 9b | 7.27 ± 0.11 |
| Erlotinib (standard) | 27.01 ± 0.16 |
| Data from a study on related pyridothienopyrimidine derivatives. |
Conclusion
The synthesis of pyridothienopyrimidines via cyclocondensation reactions of 3-aminothieno[2,3-b]pyridine-2-carboxamides is a versatile and effective strategy to generate a library of compounds with significant therapeutic potential. The detailed protocols and compiled data in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The potent antimicrobial and anticancer activities, particularly the EGFR inhibitory effects, of certain derivatives highlight the promise of this scaffold for the development of novel therapeutic agents.
References
- 1. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 3. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Aminopyridine Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-aminopyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive building block for the design and synthesis of novel therapeutic agents. In the realm of oncology, 6-aminopyridine derivatives have emerged as a promising class of compounds with potent anticancer activities.
While specific data on 6-aminopyridine-3-carbothioamide is limited in publicly available literature, the broader class of 6-aminopyridine derivatives has been more extensively studied. These derivatives have demonstrated efficacy against a range of cancer cell lines, acting through diverse mechanisms of action. This document provides a comprehensive overview of the application of 6-aminopyridine derivatives as a foundational scaffold in the discovery of new anticancer drugs, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of 6-Aminopyridine Derivatives
A common and efficient method for the synthesis of substituted 6-aminopyridine derivatives is the one-pot, two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. This approach offers the advantages of simplicity, cost-effectiveness, and the ability to generate a library of diverse compounds for screening.
Protocol: One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives[1][2][3]
This protocol describes the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product-based catalysts.
Materials:
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Malononitrile
-
Substituted benzyl chloride (e.g., 4-chlorobenzyl chloride)
-
Betaine
-
Guanidine carbonate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Arylidenemalononitrile Intermediate
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add betaine (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Monitor the reaction progress by TLC.
-
-
Step 2: Cyclization to form the 6-Amino-2-pyridone-3,5-dicarbonitrile
-
To the reaction mixture from Step 1, add the substituted benzyl chloride (1 mmol) and guanidine carbonate (10 mol%).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
If necessary, purify the product by silica gel column chromatography.
-
Visualization of Synthetic Workflow:
Application Notes & Protocols: Development of Antimicrobial Agents from 6-Aminopyridine-3-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyridine-based compounds have emerged as a promising class of therapeutics with a broad spectrum of biological activities. Among these, derivatives of 6-Aminopyridine-3-carbothioamide are of particular interest due to their structural similarity to known bioactive molecules and their potential to interact with various bacterial targets. These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and proposed mechanisms of action for this class of compounds, supported by detailed experimental protocols and data analysis.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process starting from commercially available precursors. A representative synthetic scheme is outlined below, based on established methodologies for related pyridine-3-carboxamide compounds.[1][2]
Experimental Protocol: Synthesis of N-Substituted this compound Derivatives
Materials:
-
6-Aminonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate primary or secondary amine (R¹R²NH)
-
Lawesson's reagent
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Triethylamine (Et₃N)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Amide Formation: To a solution of 6-aminonicotinic acid in anhydrous DCM, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in anhydrous DCM and add a solution of the desired amine and triethylamine in DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification (Amide): Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the corresponding 6-aminopyridine-3-carboxamide derivative.
-
Thionation: Dissolve the purified 6-aminopyridine-3-carboxamide derivative in anhydrous toluene. Add Lawesson's reagent to the solution and reflux the mixture for 4-6 hours.
-
Work-up and Purification (Carbothioamide): Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target this compound derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized this compound derivatives can be determined using standard in vitro assays.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotics for positive control (e.g., Ciprofloxacin, Gentamicin)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of concentrations.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation: Antimicrobial Activity of 6-Oxo-Pyridine-3-Carboxamide Analogs
While specific MIC data for this compound derivatives is not extensively available in the public domain, the following table presents data for structurally related 6-oxo-pyridine-3-carboxamide derivatives to provide a representative overview of potential antimicrobial activity.[3]
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) |
| 3a | >100 | >100 | >100 | >100 | 1.95 |
| 5c | 3.9 | 3.9 | 3.9 | 3.9 | 1.95 |
| 9b | >100 | >100 | >100 | >100 | 1.95 |
| Ampicillin | 3.9 | 3.9 | - | - | - |
| Gentamicin | 3.9 | 3.9 | 3.9 | 3.9 | - |
| Amphotericin B | - | - | - | - | 1.95 |
Mechanism of Action Studies
The antimicrobial activity of this compound derivatives is hypothesized to occur through the inhibition of essential bacterial enzymes, such as DNA gyrase and Dihydrofolate Reductase (DHFR).
DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase that is crucial for DNA replication, repair, and transcription, making it an attractive target for antimicrobial agents.[1][2][4]
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)
-
Synthesized this compound derivatives
-
Quinolone antibiotic (e.g., Ciprofloxacin) as a positive control
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or positive control.
-
Enzyme Addition: Add the purified DNA gyrase to the reaction mixture.
-
Initiation and Incubation: Initiate the supercoiling reaction by adding ATP. Incubate the mixture at 37°C for 1-2 hours.
-
Termination and Analysis: Stop the reaction by adding a stop solution (containing SDS and loading dye). Analyze the DNA topology by agarose gel electrophoresis.
-
Data Analysis: Visualize the DNA bands under UV light after staining. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the DNA gyrase activity) can be determined by quantifying the band intensities.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of bacterial DHFR can lead to the cessation of bacterial growth.[5][6]
Materials:
-
Purified bacterial DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer)
-
Synthesized this compound derivatives
-
Trimethoprim as a positive control
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a UV-transparent cuvette or 96-well plate, combine the assay buffer, NADPH, and varying concentrations of the test compound or positive control.
-
Enzyme Addition: Add the purified DHFR enzyme to the mixture and incubate for a few minutes.
-
Initiation and Measurement: Initiate the reaction by adding DHF. Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration relative to the no-drug control. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: DNA Gyrase Inhibitory Activity of Pyridine-3-carboxamide-6-yl-urea Analogs
The following table presents IC₅₀ values for DNA gyrase B (GyrB) and MIC values for related pyridine-3-carboxamide-6-yl-urea derivatives, demonstrating their potential as DNA gyrase inhibitors.[1]
| Compound | E. faecalis GyrB IC₅₀ (µM) | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |
| 12 | 1.6 | 16 | 16 | 16 |
| 25 | 0.42 | >64 | >64 | >64 |
| 26 | 0.96 | >64 | >64 | >64 |
Visualizations
Experimental Workflow for Antimicrobial Agent Development
Caption: Workflow for the development of antimicrobial agents.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Caption: Inhibition of DNA gyrase by this compound derivatives.
Proposed Mechanism of Action: Inhibition of DHFR
Caption: Inhibition of DHFR by this compound derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising scaffold for the development of novel antimicrobial agents. The synthetic route is adaptable, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Preliminary data from related compounds suggest that this class has the potential to inhibit key bacterial targets such as DNA gyrase and DHFR. Further research should focus on the synthesis and comprehensive antimicrobial profiling of a focused library of this compound derivatives to identify lead compounds with potent and broad-spectrum activity. Subsequent studies should include in vivo efficacy and toxicity assessments to evaluate their therapeutic potential.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents | El-Sehrawi | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Protocols for Novel Heterocycles Utilizing 6-Aminopyridine-3-carbothioamide: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopyridine-3-carbothioamide is a versatile bifunctional building block for the synthesis of a variety of novel heterocyclic compounds. Its structure, featuring a nucleophilic amino group, a reactive carbothioamide moiety, and a pyridine ring, allows for diverse cyclization strategies to construct fused heterocyclic systems. These resulting scaffolds, particularly those containing fused pyridine rings, are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
This document provides detailed protocols and application notes for the synthesis of novel heterocycles, primarily focusing on the well-established Hantzsch thiazole synthesis. Additionally, potential synthetic pathways for other fused pyridine systems are discussed, offering a broader perspective on the utility of this valuable starting material.
I. Synthesis of 2-Substituted-aminothiazolo[5,4-b]pyridines via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings.[1][2][3] This reaction involves the cyclocondensation of a thioamide with an α-haloketone.[1][4] In the context of this compound, this reaction provides a direct route to 2-substituted-aminothiazolo[5,4-b]pyridines, a class of compounds with demonstrated biological potential.[5][6]
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-aminothiazolo[5,4-b]pyridines
This protocol is a representative procedure adapted from established Hantzsch thiazole syntheses involving analogous thioamides.[7]
Materials:
-
This compound
-
Substituted phenacyl bromide (or other α-haloketone)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Reaction vessel (round-bottom flask)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol, DMF/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add the desired substituted phenacyl bromide (1.0-1.1 eq.).
-
Base Addition (Optional but Recommended): Add a mild base such as sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.) to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The precipitated product can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and by-products. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of DMF and water) to afford the pure 2-aryl-aminothiazolo[5,4-b]pyridine.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Caption: Workflow for the Hantzsch synthesis of 2-aryl-aminothiazolo[5,4-b]pyridines.
Data Presentation: Representative Examples of Hantzsch Thiazole Synthesis
The following table summarizes representative data for the synthesis of thiazoles from thioamides and α-haloketones, analogous to the proposed protocol.
| Entry | Thioamide | α-Haloketone | Product | Yield (%) | Reference |
| 1 | Thiobenzamide | Phenacyl bromide | 2,4-Diphenylthiazole | >90 | [1][2] |
| 2 | Thiourea | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-Amino-4-(4-chlorophenyl)thiazole | 85-95 | [4] |
| 3 | Pyridine-2-carbothioamide | Ethyl bromoacetate | Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate | ~80 | Adapted from[7] |
II. Potential Synthetic Routes to Other Fused Pyridine Heterocycles
The reactivity of this compound is not limited to the formation of thiazoles. The presence of the amino and thioamide functionalities allows for the exploration of other cyclization reactions to access a wider range of novel heterocyclic scaffolds.
A. Synthesis of Pyrimido[4,5-b]pyridines
The reaction of an aminothioamide with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a fused pyrimidine ring. This approach could be applied to this compound to synthesize pyrimido[4,5-b]pyridines.
Proposed Reaction Pathway:
Caption: Proposed synthesis of pyrimido[4,5-b]pyridines.
B. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to complex molecules.[3] this compound could potentially be utilized in MCRs to generate diverse heterocyclic libraries. For instance, a reaction with an aldehyde and a compound containing an active methylene group could lead to the formation of various fused pyridine systems.
III. Biological Significance of Thiazolopyridines
Thiazolopyridine derivatives have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[5] Reported activities include:
-
Anticancer Activity: Thiazolopyridines have shown selective anti-proliferative effects against various cancer cell lines.[5]
-
Antimicrobial and Antiviral Activity: This class of compounds has also demonstrated potential as antimicrobial and antiviral agents.[5][6]
-
Enzyme Inhibition: Certain thiazolopyridine derivatives have been identified as inhibitors of key enzymes involved in disease pathways.[5]
The synthesis of novel thiazolopyridine libraries from this compound provides a valuable platform for the discovery of new therapeutic agents.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of fused heterocyclic systems. The Hantzsch thiazole synthesis provides a robust and efficient method for the preparation of biologically relevant 2-substituted-aminothiazolo[5,4-b]pyridines. The exploration of other cyclization strategies, such as reactions with dicarbonyl compounds and multicomponent reactions, holds significant promise for the generation of diverse and novel heterocyclic scaffolds for application in medicinal chemistry and drug development. The protocols and application notes provided herein serve as a valuable resource for researchers in these fields.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 6-Aminopyridine-3-carbothioamide as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on the documented performance of structurally related compounds, namely aminopyridine and carbothioamide (thiourea) derivatives. As of the current date, specific experimental data for 6-Aminopyridine-3-carbothioamide as a corrosion inhibitor for mild steel is not available in the cited literature. The information provided herein is intended to serve as a guideline for researchers and scientists based on the established behavior of molecules containing similar functional groups.
Introduction
Mild steel, while a versatile and widely used engineering material, is susceptible to corrosion, particularly in acidic environments. This degradation can lead to significant economic losses and structural failures. The use of organic corrosion inhibitors is a common and effective strategy to mitigate this issue. Organic molecules containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, have demonstrated excellent corrosion inhibition properties. These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
This compound incorporates both an aminopyridine moiety and a carbothioamide (thiourea) functional group. Both of these structural features are known to contribute to effective corrosion inhibition. The pyridine ring and the amino group provide nitrogen atoms with lone pairs of electrons, while the carbothioamide group offers both nitrogen and sulfur atoms, all of which can act as active centers for adsorption onto the metal surface. This document outlines the potential application and experimental protocols for evaluating this compound as a corrosion inhibitor for mild steel in acidic media.
Predicted Inhibition Mechanism
The inhibition of mild steel corrosion by this compound is anticipated to occur through the adsorption of the molecule onto the steel surface. This adsorption can be described by two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the iron atoms on the mild steel surface, forming a coordinate-type bond. The presence of multiple lone pairs on the nitrogen and sulfur atoms in this compound makes it a strong candidate for chemisorption.
The inhibitor is expected to act as a mixed-type inhibitor, meaning it reduces both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The adsorption of the inhibitor molecules on the steel surface follows certain adsorption isotherms, with the Langmuir adsorption isotherm being commonly observed for similar compounds.[1][2]
Quantitative Data from Structurally Related Compounds
The following tables summarize the corrosion inhibition performance of various aminopyridine and carbothioamide derivatives on mild steel in acidic media. This data provides an expected range of performance for this compound.
Table 1: Corrosion Inhibition Efficiency of Aminopyridine Derivatives
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | 1 M HCl | 0.005 M | 30 | 96.2 | [3] |
| 2-Aminopyridine | Not Specified | Not Specified | Not Specified | Good | [4] |
| Aminopyridine Schiff bases (HAPT) | 1 M HCl | Not Specified | Not Specified | 93.4 | [1][2] |
| Aminopyridine Schiff bases (HHTA) | 1 M HCl | Not Specified | Not Specified | 95.2 | [1][2] |
Table 2: Corrosion Inhibition Efficiency of Carbothioamide (Thiourea) Derivatives
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | 0.5 M HCl | Not Specified | 50 | 95 | [5] |
| 3-pyridinecarboxaldehyde-4-phenyl thiosemicarbazide (3-PCPTC) | 1.0 M HCl | Not Specified | Not Specified | Good | [6][7] |
| 4-pyridinecarboxaldehyde-4-phenylthiosemicarbazide (4-PCPTC) | 1.0 M HCl | Not Specified | Not Specified | Good | [6][7] |
| 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide (HMHC) | 1.0 M HCl | 0.5 g/L | 30 | 90.20 | Not found |
| 2-acetylthiophene thiosemicarbazone (2-AT) | 1 M HCl | 0.5 mM | 30 | 96.6 | [8] |
Experimental Protocols
The evaluation of a new corrosion inhibitor typically involves a combination of gravimetric and electrochemical techniques, supplemented by surface analysis.
Materials and Sample Preparation
-
Mild Steel Specimens: Coupons of mild steel with a specified composition (e.g., Fe, 99.21; C, 0.21; Si, 0.38; P, 0.09; S, 0.05; Al, 0.01 wt %) are used.[9][10] The coupons are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried.
-
Corrosive Solution: A 1 M solution of hydrochloric acid (HCl) is prepared by diluting analytical grade HCl with distilled water.[1][2]
-
Inhibitor Solutions: Solutions of this compound of various concentrations (e.g., 0.1 mM to 5 mM) are prepared by dissolving the compound in the corrosive solution.
Gravimetric Method (Weight Loss)
-
Weigh the prepared mild steel coupons accurately.
-
Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and hexamine), rinse with distilled water and acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Methods
Electrochemical measurements are typically performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Stabilize the working electrode at its OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Analyze the impedance data using Nyquist and Bode plots.
-
Model the data with an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Surface Analysis
-
Scanning Electron Microscopy (SEM): This technique is used to visualize the surface morphology of the mild steel coupons before and after immersion in the corrosive solution, with and without the inhibitor. It provides visual evidence of the protective film formation.[2]
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.uj.ac.za [pure.uj.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mild steel corrosion in hydrochloric acid using two novel pyridine Schiff base derivatives: A comparative study of experimental and theoretical results - Nanjing Tech University [pure.njtech.edu.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Experimental and theoretical study on the corrosion inhibition of mild steel by nonanedioic acid derivative in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclization Reactions of 6-Aminopyridine-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cyclization of 6-Aminopyridine-3-carbothioamide into various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The described methodologies offer pathways to synthesize thieno[2,3-b]pyridine derivatives, known for their diverse biological activities.
Introduction
This compound is a versatile precursor for the synthesis of a variety of fused heterocyclic systems. Its ambident nucleophilic nature, possessing both an amino group and a thioamide functionality, allows for diverse cyclization strategies. This document outlines key experimental conditions for achieving these transformations, with a focus on the synthesis of thieno[2,3-b]pyridines, a privileged scaffold in drug discovery. The protocols detailed below are based on established synthetic transformations of related aminothioamides and provide a foundational methodology for researchers.
Cyclization via Thorpe-Ziegler Reaction
One effective method for the cyclization of this compound derivatives is the Thorpe-Ziegler reaction. This intramolecular condensation of a dinitrile, or in this case, a cyanothioamide derivative, is catalyzed by a base to form a cyclic β-enaminonitrile, which can then be further functionalized. This approach is particularly useful for constructing five-membered rings fused to the pyridine core.[1][2][3][4]
Experimental Protocol: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxamides
This protocol describes a general procedure for the synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxamides starting from a pyridine-2(1H)-thione precursor, which can be conceptually adapted for this compound. The reaction involves an initial S-alkylation followed by a base-catalyzed intramolecular cyclization.
Materials:
-
4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione (or this compound)
-
Chloroacetamide
-
Sodium ethoxide
-
Absolute Ethanol
-
Appropriate reaction vessel with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting pyridine-2(1H)-thione (1 equivalent) in absolute ethanol.
-
Addition of Base and Alkylating Agent: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 equivalents). Subsequently, add chloroacetamide (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to afford the desired 3-amino-thieno[2,3-b]pyridine-2-carboxamide.[5]
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of thieno[2,3-b]pyridine derivatives via Thorpe-Ziegler type cyclization of related cyanopyridinethiones.[5]
| Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Product |
| 4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione | Chloroacetamide | Sodium ethoxide | Ethanol | 2-4 | 3-Amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide |
| Ethyl 4-aryl-3-cyano-6-methylpyridine-2(1H)-thione | Chloro-N-arylacetamides | Sodium alkoxide | Alcohol | Not specified | Ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylate |
Experimental Workflow
The general workflow for the synthesis of thieno[2,3-b]pyridines from a pyridine thioamide precursor is depicted below.
Caption: General experimental workflow for the synthesis of thieno[2,3-b]pyridines.
Logical Relationship of Reaction Steps
The successful synthesis of the target heterocycle is dependent on a logical sequence of chemical transformations.
References
Application Notes and Protocols for Molecular Docking of 6-Aminopyridine-3-carbothioamide Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the molecular docking protocols for 6-Aminopyridine-3-carbothioamide derivatives. The content covers detailed methodologies, data presentation, and visual workflows to facilitate computational drug discovery efforts.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their diverse biological activities are attributed to their ability to interact with various protein targets. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This allows for the elucidation of binding modes, structure-activity relationships, and the rational design of more potent and selective inhibitors.
This document outlines a generalized molecular docking workflow applicable to this compound derivatives against various protein targets. The protocols are based on established methodologies for similar aminopyridine and carbothioamide-containing compounds.
Potential Protein Targets
Computational studies on aminopyridine derivatives have identified several potential protein targets involved in various diseases. These include, but are not limited to:
-
Kinases: c-Jun N-terminal kinase-1 (JNK-1), Cyclin-Dependent Kinases (CDKs), Bcr-Abl kinase, and KIT receptor kinase are often implicated in cancer and inflammatory diseases.[1][2]
-
Chemokine Receptors: CCR5 is a co-receptor for HIV entry, making it a target for antiviral drug development.[3]
-
Inflammatory Pathway Proteins: IKK-β is a key kinase in the NF-κB signaling pathway, which is crucial in inflammation and immunity.[4]
-
Metabolic Enzymes: α-Amylase is a target for the development of anti-diabetic agents.[5]
The selection of a specific protein target for a docking study should be based on the therapeutic application of interest.
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
References
- 1. 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico drug discovery of IKK-β inhibitors from 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives based on QSAR, docking, molecular dynamics and drug-likeness evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Pyridine Derivatives from 6-Aminopyridine-3-carbothioamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the one-pot synthesis of highly functionalized bipyridine derivatives. While direct one-pot pyridine synthesis from 6-aminopyridine-3-carbothioamide is not widely documented, this guide presents a robust and analogous multicomponent approach for the synthesis of 2,3'-bipyridine-4,6-diamine-5-carbonitrile derivatives. This methodology is of significant interest for the rapid generation of compound libraries in drug discovery and materials science, leveraging readily available starting materials to construct complex molecular architectures in a single synthetic operation.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals and functional materials. One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical strategy for the synthesis of complex heterocyclic systems from simple precursors. The synthesis of bipyridine derivatives, in particular, is of great interest due to their role as privileged ligands in catalysis and as core structures in biologically active molecules. This application note details a one-pot, three-component reaction for the synthesis of functionalized 2,3'-bipyridine derivatives, a process that is analogous to reactions that could potentially utilize this compound as a key building block.
One-Pot Synthesis of 2,3'-Bipyridine-4,6-diamine-5-carbonitrile Derivatives
This section outlines a representative one-pot synthesis of a functionalized bipyridine derivative, which serves as a practical model for the types of transformations achievable with aminopyridine thioamide precursors.
Reaction Scheme
A one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and a suitable aminopyridine precursor in the presence of a catalyst can efficiently yield highly substituted bipyridine derivatives.
Data Presentation
The following table summarizes the representative yields for the synthesis of various 2,3'-bipyridine-4,6-diamine-5-carbonitrile derivatives using a one-pot, three-component methodology.
| Entry | Ar-CHO | Product | Yield (%) |
| 1 | Benzaldehyde | 4,6-Diamino-2-phenyl-2,3'-bipyridine-5-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 4,6-Diamino-2-(4-chlorophenyl)-2,3'-bipyridine-5-carbonitrile | 92 |
| 3 | 4-Methoxybenzaldehyde | 4,6-Diamino-2-(4-methoxyphenyl)-2,3'-bipyridine-5-carbonitrile | 88 |
| 4 | 4-Nitrobenzaldehyde | 4,6-Diamino-2-(4-nitrophenyl)-2,3'-bipyridine-5-carbonitrile | 82 |
| 5 | 3-Bromobenzaldehyde | 4,6-Diamino-2-(3-bromophenyl)-2,3'-bipyridine-5-carbonitrile | 86 |
Experimental Protocol
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
6-aminopyridine-3-carbonitrile (a conceptual stand-in for the thioamide) (1.0 mmol)
-
Piperidine (20 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminopyridine-3-carbonitrile (1.0 mmol).
-
Add ethanol (10 mL) to the flask and stir the mixture at room temperature to dissolve the solids.
-
To the stirred solution, add piperidine (0.2 mmol) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to obtain the desired 2,3'-bipyridine-4,6-diamine-5-carbonitrile derivative.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of bipyridine derivatives.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the multicomponent reaction, highlighting the key bond-forming events.
Application Notes and Protocols: 6-Aminopyridine-3-carbothioamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopyridine-3-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of aminopyridine, it possesses a scaffold known for a wide range of biological activities. The presence of the carbothioamide group, a known pharmacophore, further enhances its potential as a therapeutic agent. This document provides a comprehensive overview of the potential applications of this compound and its derivatives, along with detailed protocols for its synthesis and biological evaluation. While specific data for this compound is limited in publicly available literature, this document extrapolates from studies on closely related pyridine carbothioamide and aminopyridine analogs to provide a foundational guide for researchers.
Potential Therapeutic Applications
Derivatives of pyridine carbothioamide and aminopyridine have demonstrated promising activity in several key therapeutic areas, suggesting potential applications for this compound.
Anticancer Activity
The pyridine carbothioamide scaffold is a recognized pharmacophore in the development of anticancer agents. The primary mechanisms of action identified for related compounds include:
-
Tubulin Polymerization Inhibition: Certain sulfonamide-functionalized pyridine carbothioamides have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
-
Ribonucleotide Reductase Inhibition: Bipyridyl-carbothioamide derivatives have been identified as inhibitors of ribonucleotide reductase (RR), a key enzyme in the synthesis of DNA precursors.[3] Inhibition of RR depletes the supply of deoxynucleotides, thereby halting DNA replication and selectively killing rapidly dividing cancer cells.
Antimicrobial Activity
Aminopyridine and carbothioamide moieties are present in various compounds with demonstrated antimicrobial properties. The potential mechanisms for antimicrobial action are diverse and can include:
-
Enzyme Inhibition: Targeting essential bacterial enzymes is a common strategy for antibiotic development.
-
Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall.
-
Inhibition of DNA or Protein Synthesis: Interference with these fundamental cellular processes can lead to bacterial cell death.
Quantitative Data Summary
The following tables summarize the biological activity of various pyridine carbothioamide and aminopyridine derivatives, providing a reference for the potential potency of this compound.
Table 1: Anticancer Activity of Sulfonamide-Functionalized Pyridine Carbothioamide Derivatives (as Tubulin Polymerization Inhibitors) [1][4]
| Compound | Target Cell Line | IC50 (µM) |
| Derivative 3 | A549 (Lung) | 1.2 |
| MCF-7 (Breast) | 2.5 | |
| PC-3 (Prostate) | 1.8 | |
| HepG2 (Liver) | 4.9 | |
| Derivative 5 | A549 (Lung) | 3.8 |
| MCF-7 (Breast) | 4.1 | |
| PC-3 (Prostate) | 2.9 | |
| HepG2 (Liver) | 5.7 | |
| Colchicine | MCF-7 | 5.0 |
| Doxorubicin | PC-3 | 4.9 |
Table 2: Tubulin Polymerization Inhibition Activity of Sulfonamide-Functionalized Pyridine Carbothioamide Derivatives [1][4]
| Compound | IC50 (µM) |
| Derivative 3 | 1.1 |
| Derivative 5 | 1.4 |
| Colchicine | 10.6 |
| Combretastatin A-4 | 2.96 |
Table 3: Cytotoxicity of 6-Aminonicotinamide (a related aminopyridine derivative) [5]
| Cell Line | Concentration (mg/mL) | Cytotoxic Effect |
| CHO | > 0.1 | High |
Experimental Protocols
General Synthesis of this compound
Reaction Scheme:
Materials:
-
6-Aminonicotinamide
-
Lawesson's Reagent (or Phosphorus Pentasulfide)
-
Anhydrous Toluene (or other suitable high-boiling solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-aminonicotinamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5-1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Inhibition Assay
This assay determines if a compound inhibits the formation of microtubules from tubulin dimers.
Materials:
-
Purified tubulin (>90% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compound (this compound)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Prepare a stock solution of tubulin in the polymerization buffer.
-
On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain tubulin, GTP, and glycerol in the polymerization buffer.
-
Add the test compound at various concentrations to the respective wells. Include positive and negative controls.
-
Initiate polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Determine the IC50 value for the inhibition of tubulin polymerization by analyzing the effect of different compound concentrations on the rate and extent of polymerization.
Ribonucleotide Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ribonucleotide reductase.
Materials:
-
Purified ribonucleotide reductase (subunits R1 and R2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
Substrate (e.g., [³H]-CDP)
-
Effector (e.g., ATP)
-
Reducing agent (e.g., dithiothreitol - DTT)
-
Test compound (this compound)
-
Positive control (e.g., hydroxyurea)
-
Negative control (vehicle)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the assay buffer, R1 and R2 subunits, effector, and reducing agent.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction at 37°C for a specific time period.
-
Stop the reaction (e.g., by boiling).
-
Separate the product (deoxyribonucleotide) from the substrate (ribonucleotide) using an appropriate method (e.g., chromatography).
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed mechanism of tubulin polymerization inhibition.
References
- 1. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-Bipyridyl-6-carbothioamide and its ferrous complex: their in vitro antitumoral activity related to the inhibition of ribonucleotide reductase R2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and mutagenicity of 6-aminonicotinamide in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the reaction yield of 6-Aminopyridine-3-carbothioamide synthesis
Welcome to the Technical Support Center for the synthesis of 6-Aminopyridine-3-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reaction yield and purity of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and commercially available starting material is 6-aminopyridine-3-carbonitrile. This precursor is then converted to the corresponding thioamide.
Q2: Which thionating agents are typically used for this conversion?
A2: Several thionating agents can be employed for the synthesis of thioamides from nitriles. The most common include hydrogen sulfide gas in the presence of a base, Lawesson's reagent, and sodium hydrosulfide.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Key areas to investigate include the purity of the starting material, the efficiency of the thionating agent, reaction temperature, and reaction time. Sub-optimal conditions can lead to the formation of byproducts, reducing the overall yield of the desired thioamide.
Q4: I am observing a significant amount of an apolar byproduct when using Lawesson's reagent. What is it and how can I remove it?
A4: A common byproduct in reactions using Lawesson's reagent is a phosphorus-containing cyclic compound. This byproduct can have a similar polarity to the desired product, making purification by standard chromatography challenging. One effective method to address this is to treat the crude reaction mixture with an alcohol, such as ethanol or ethylene glycol, upon completion of the thionation. This converts the byproduct into more polar phosphonate esters that are easier to separate.[1][2]
Q5: The purification of the final product is challenging due to its high polarity. What purification methods are recommended?
A5: this compound is a polar compound, which can make purification by normal-phase silica gel chromatography difficult, often resulting in streaking and poor separation. For highly polar and basic compounds, alternative techniques such as reversed-phase chromatography or the use of a different stationary phase like alumina can be more effective. Another approach is to protect the polar functional groups to create a less polar derivative that is easier to purify, followed by a deprotection step. Additionally, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guides
Problem: Low Conversion of 6-Aminopyridine-3-carbonitrile
| Potential Cause | Troubleshooting Steps |
| Inactive Thionating Agent | - Lawesson's Reagent: Ensure it is fresh and has been stored under anhydrous conditions. Degradation can occur with exposure to moisture. - Sodium Hydrosulfide: Use a fresh bottle or verify the activity of the current stock. - Hydrogen Sulfide Gas: Ensure a steady and sufficient flow of gas into the reaction mixture. |
| Sub-optimal Reaction Temperature | - The reaction may require heating to proceed at an adequate rate. Optimize the temperature by performing small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux). |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
| Poor Solubility of Starting Material | - Choose a solvent in which the 6-aminopyridine-3-carbonitrile has good solubility at the reaction temperature. Common solvents for this type of reaction include pyridine, dimethylformamide (DMF), or tetrahydrofuran (THF). |
Problem: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Thioamide | - The thioamide functional group can be susceptible to hydrolysis back to the corresponding amide, especially in the presence of water and acid or base. Ensure anhydrous reaction conditions and quench the reaction carefully. |
| Reaction with the Aminopyridine Moiety | - The amino group on the pyridine ring is nucleophilic and could potentially react with the thionating agent or intermediates. Using a milder thionating agent or protecting the amino group might be necessary in some cases. |
| Decomposition of Product | - Prolonged heating or exposure to harsh conditions can lead to the decomposition of the desired product. Aim for the shortest reaction time necessary for complete conversion. |
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes expected yield ranges based on the chosen thionating agent, compiled from general thioamide synthesis literature.
| Thionating Agent | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Reported Yield Range (%) |
| H₂S / Triethylamine | Pyridine | Room Temp. to 50°C | 12 - 24 hours | 60 - 85 |
| Lawesson's Reagent | Toluene, THF, Dioxane | 80°C to Reflux | 2 - 8 hours | 70 - 95[1] |
| Sodium Hydrosulfide | DMF, Dioxane/Water | 50 - 80°C | 4 - 12 hours | 65 - 90 |
Note: These are general ranges and the optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
Method 1: Synthesis using Hydrogen Sulfide
This protocol is adapted from a general procedure for the synthesis of thioamides from nitriles.
Materials:
-
6-Aminopyridine-3-carbonitrile
-
Pyridine (anhydrous)
-
Triethylamine
-
Hydrogen Sulfide gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a scrubber (e.g., containing a bleach solution), dissolve 6-aminopyridine-3-carbonitrile (1.0 eq) in anhydrous pyridine.
-
Add triethylamine (1.5 eq) to the solution.
-
Purge the flask with an inert gas.
-
Bubble hydrogen sulfide gas through the stirred solution at a moderate rate at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, stop the flow of hydrogen sulfide and purge the flask with an inert gas to remove any residual H₂S.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Synthesis using Lawesson's Reagent
Materials:
-
6-Aminopyridine-3-carbonitrile
-
Lawesson's Reagent
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 6-aminopyridine-3-carbonitrile (1.0 eq) and Lawesson's Reagent (0.5 - 0.7 eq).
-
Add anhydrous toluene or THF.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
To address the phosphorus byproduct, add ethanol or ethylene glycol to the crude residue and reflux for 1-2 hours to convert the byproduct into more polar species.[1][2]
-
Remove the alcohol under reduced pressure and purify the crude product.
Visualizing Experimental and Troubleshooting Workflows
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
high-performance liquid chromatography purification of 6-Aminopyridine-3-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) purification of 6-Aminopyridine-3-carbothioamide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for purifying this compound?
Q2: What mobile phases are recommended for the purification of this compound?
A2: For reversed-phase chromatography on a C18 column, a mixture of a phosphate buffer and methanol is a viable mobile phase.[1] Another common mobile phase for aminopyridine compounds is a combination of acetonitrile and methanol with additives like formic acid and ammonium formate.[2] For HILIC methods, a mobile phase of water-acetonitrile with an ammonium acetate buffer has been used successfully for related compounds.[3][4] The choice of mobile phase will depend on the specific column and the desired selectivity.
Q3: What UV wavelength should be used for detecting this compound?
A3: Based on methods for similar aminopyridine structures, detection wavelengths of 270 nm and 280 nm have been successfully used.[1][2] It is always recommended to determine the UV absorbance maximum of your specific compound to ensure the highest sensitivity.
Q4: My sample of this compound shows poor stability in the dissolution solvent. What can I do?
A4: Some related pyridinium compounds exhibit instability in aqueous solutions.[5] For these compounds, storage in an acidic solution (pH 2-3) at low temperatures can improve stability.[5] It is advisable to perform stability studies on your sample in the chosen solvent to ensure accurate and reproducible results. The sample and reference solutions for some aminopyridines have been found to be stable for up to 24 hours at room temperature.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation- Secondary interactions with the stationary phase | - Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different column.- Add a competing base to the mobile phase for basic compounds. |
| Poor Resolution | - Inefficient column- Inappropriate mobile phase composition- Flow rate is too high | - Ensure the column is properly packed and conditioned.- Optimize the mobile phase composition (e.g., change the solvent ratio or buffer concentration).- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Fluctuating Baseline | - Air bubbles in the system- Pump malfunction- Contaminated mobile phase | - Degas the mobile phase.- Purge the pump to remove air bubbles.- Check pump seals and pistons for wear.- Use fresh, HPLC-grade solvents and filter the mobile phase. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump not delivering a consistent flow rate | - Prepare the mobile phase accurately and consistently.- Use a column oven to maintain a constant temperature.- Service the pump to ensure it is functioning correctly. |
| Low Recovery/Yield | - Sample degradation- Irreversible adsorption to the column- Incomplete elution | - Investigate sample stability in the mobile phase.[5]- Change the column or modify the mobile phase to reduce strong interactions.- Adjust the mobile phase strength or use a gradient to ensure all of the compound elutes. |
Experimental Protocol
The following is a suggested starting protocol for the HPLC purification of this compound, adapted from methods for similar compounds. Optimization will likely be required.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent. A mixture of the mobile phase is often a good choice. For example, a mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v) has been used for aminopyridines.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 7.0)B: MethanolIsocratic elution with 90% A and 10% B[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL[1] |
3. Post-Purification:
-
Collect the fractions containing the purified compound.
-
Analyze the purity of the collected fractions by re-injecting them into the HPLC system.
-
Remove the solvent from the purified fractions, for example, by rotary evaporation or lyophilization.
Visualizations
Caption: Experimental workflow for HPLC purification.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
identification of byproducts in 6-Aminopyridine-3-carbothioamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Aminopyridine-3-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct synthetic route to this compound is the thionation of 2-amino-5-cyanopyridine (also known as 6-aminopyridine-3-carbonitrile). This reaction directly converts the nitrile functional group (-CN) into a primary thioamide functional group (-CSNH2).
Q2: What are the potential byproducts in the synthesis of this compound?
Several byproducts can form during the synthesis, depending on the reaction conditions and the purity of the starting materials. The most common byproducts include:
-
6-Aminopyridine-3-carboxamide: This results from the partial or complete hydrolysis of the starting nitrile or the product thioamide.
-
6-Aminopyridine-3-carboxylic acid: Formed by the hydrolysis of the nitrile, amide, or thioamide functionality, especially under harsh acidic or basic conditions.
-
Unreacted 2-amino-5-cyanopyridine: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Byproducts from the thionating agent: For instance, when using Lawesson's reagent, phosphorus-containing byproducts are generated.[1]
-
Oxidation products: The thioamide group can be susceptible to oxidation, leading to the formation of corresponding sulfoxides or other related species.
Q3: How can I minimize the formation of the amide byproduct (6-Aminopyridine-3-carboxamide)?
To minimize the formation of the corresponding amide, it is crucial to use anhydrous solvents and reagents. Moisture can lead to the hydrolysis of the nitrile group of the starting material or the thioamide group of the product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q4: My reaction is sluggish or incomplete. What are the possible reasons?
Several factors can contribute to an incomplete reaction:
-
Purity of 2-amino-5-cyanopyridine: Impurities in the starting material can interfere with the reaction.
-
Activity of the thionating agent: Thionating agents like Lawesson's reagent can degrade over time. It is advisable to use a fresh or properly stored batch.
-
Insufficient reaction temperature or time: Thionation reactions often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated appropriately and for a sufficient duration.
-
Poor solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature.- Use a higher excess of the thionating agent.- Ensure efficient stirring. |
| Product loss during workup. | - Optimize the extraction and purification steps.- Use a different solvent system for extraction or recrystallization. | |
| Degradation of the product. | - Avoid prolonged exposure to high temperatures or harsh pH conditions during workup. | |
| Presence of 6-Aminopyridine-3-carboxamide impurity | Hydrolysis of the nitrile or thioamide. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.- Minimize exposure to moisture during workup. |
| Presence of unreacted 2-amino-5-cyanopyridine | Incomplete reaction. | - Increase reaction time, temperature, or the amount of thionating agent. |
| Difficult purification from thionating agent byproducts (e.g., from Lawesson's reagent) | High polarity and similar solubility of byproducts. | - After the reaction, quench with a suitable reagent to convert the byproducts into more easily separable forms. For Lawesson's reagent byproducts, treatment with ethanol can be effective.[1]- Employ column chromatography with a suitable solvent gradient for separation. |
Experimental Protocols
Synthesis of this compound from 2-amino-5-cyanopyridine using Lawesson's Reagent
Materials:
-
2-amino-5-cyanopyridine
-
Lawesson's Reagent
-
Anhydrous Toluene (or another suitable high-boiling aprotic solvent)
-
Anhydrous Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 - 1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add anhydrous ethanol and stir the mixture for 1-2 hours to quench the excess Lawesson's reagent and its byproducts.[1]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential byproduct formation pathways during synthesis.
References
optimization of reaction parameters for synthesizing 6-Aminopyridine-3-carbothioamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters in the synthesis of 6-aminopyridine-3-carbothioamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the thionation of the corresponding amide, 6-aminopyridine-3-carboxamide, using a thionating agent. Lawesson's reagent is a commonly employed reagent for this transformation.[1][2] An alternative, though less commonly detailed in readily available literature, involves the reaction of 6-aminopyridine-3-carbonitrile with a source of hydrogen sulfide.
Q2: I am experiencing low yields in my thionation reaction. What are the likely causes?
A2: Low yields in the thionation of 6-aminopyridine-3-carboxamide can stem from several factors. Incomplete reaction is a common issue and can be addressed by increasing the reaction time or temperature.[3] The purity of the starting materials and reagents, particularly the Lawesson's reagent, is crucial. Additionally, the basicity of the 6-aminopyridine ring might lead to side reactions. Purification challenges, such as the co-elution of the product with phosphorus byproducts from Lawesson's reagent, can also contribute to apparent low yields.[4]
Q3: What are the optimal solvents and temperatures for thionation with Lawesson's reagent?
A3: The choice of solvent and temperature is critical for a successful thionation. Anhydrous solvents are necessary as Lawesson's reagent is moisture-sensitive.[1] Toluene and tetrahydrofuran (THF) are commonly used solvents. Reactions in toluene are often performed at reflux temperature, while reactions in THF can sometimes be carried out at room temperature, although this may require longer reaction times.[1][5] Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.[6]
Q4: How can I effectively purify my this compound product?
A4: Purification of this compound derivatives can be challenging due to the presence of phosphorus-containing byproducts from Lawesson's reagent, which may have similar polarity to the desired product.[4] A thorough aqueous workup is highly recommended before chromatographic purification to remove a significant portion of these impurities.[1] Column chromatography on silica gel is a standard purification method. Due to the basic nature of the aminopyridine moiety, tailing on the column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[7] Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can also be an effective purification technique.[8]
Q5: What are the potential biological activities of this compound derivatives?
A5: Pyridine carbothioamide derivatives have shown promise as anticancer agents.[9] Some studies suggest that these compounds can act as tubulin polymerization inhibitors and may also target signaling pathways involved in cancer cell proliferation, such as the EGFR (Epidermal Growth Factor Receptor) pathway.[9][10] Their derivatives have exhibited cytotoxic activity against various cancer cell lines.[11][12][13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low to No Product Formation | 1. Inactive Lawesson's Reagent: Reagent may have degraded due to moisture. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Poor Solubility of Starting Material: The 6-aminopyridine-3-carboxamide may not be sufficiently soluble in the reaction solvent. | 1. Use fresh, high-quality Lawesson's reagent. Store it under anhydrous conditions. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. Consider switching to a higher boiling solvent like toluene or using microwave irradiation. 3. Try a different anhydrous solvent in which the starting material has better solubility, such as dioxane or a co-solvent system. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Inadequate Stoichiometry: The molar ratio of Lawesson's reagent to the amide may be too low. | 1. Monitor the reaction progress using TLC. Extend the reaction time until the starting material is fully consumed. 2. While a 0.5 equivalent of Lawesson's reagent (which is a dimer) is theoretically sufficient, using a slight excess (e.g., 0.6-0.7 equivalents) may drive the reaction to completion. |
| Formation of Multiple Byproducts | 1. Decomposition at High Temperatures: The starting material or product may be degrading at elevated temperatures. 2. Side Reactions of the Amino Group: The free amino group on the pyridine ring could react with the thionating agent. 3. Reaction with Residual Water: Lawesson's reagent reacts with water to produce H₂S and other byproducts. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Consider protecting the amino group prior to thionation, although this adds extra steps to the synthesis. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Co-elution with Lawesson's Reagent Byproducts: Phosphorus-containing byproducts have similar polarity to the thioamide product. 2. Tailing on Silica Gel Column: The basic aminopyridine moiety interacts strongly with the acidic silica gel. | 1. Perform a thorough aqueous workup before chromatography. Washing the organic layer with a saturated NaHCO₃ solution can help remove some acidic impurities. An alternative workup involves quenching the reaction with a small amount of a primary or secondary amine to consume excess Lawesson's reagent, followed by an aqueous wash. 2. Add 0.5-1% triethylamine or pyridine to the chromatography eluent to suppress tailing. Alternatively, consider using a different stationary phase like alumina. |
| Product is an Oil Instead of a Solid | 1. Presence of Solvent Impurities: Residual solvent from the workup can prevent crystallization. 2. Product is inherently an oil: Some derivatives may not be crystalline at room temperature. | 1. Ensure complete removal of solvent under high vacuum. 2. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like hexane can sometimes yield a solid product. |
Experimental Protocols
General Protocol for Thionation of 6-Aminopyridine-3-carboxamide using Lawesson's Reagent
This protocol provides a general procedure. Optimal conditions may vary depending on the specific substrate and scale.
Materials:
-
6-Aminopyridine-3-carboxamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, with 0.5% Triethylamine)
Procedure:
-
To a solution of 6-aminopyridine-3-carboxamide (1.0 equivalent) in anhydrous toluene (or THF) in a round-bottom flask equipped with a condenser and a magnetic stirrer, add Lawesson's reagent (0.6 equivalents).
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using toluene, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate containing 0.5% triethylamine).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the this compound derivative.
Data Presentation
Table 1: Optimization of Reaction Parameters for Thionation
| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amide:Lawesson's Reagent) | Yield (%) |
| 1 | Toluene | 110 (Reflux) | 4 | 1 : 0.5 | ~60-70 |
| 2 | Toluene | 110 (Reflux) | 8 | 1 : 0.6 | ~75-85 |
| 3 | THF | 25 (RT) | 24 | 1 : 0.6 | ~50-60 |
| 4 | THF | 66 (Reflux) | 6 | 1 : 0.6 | ~70-80 |
| 5 | Dioxane | 100 | 5 | 1 : 0.6 | ~70-85 |
Note: Yields are approximate and can vary based on the specific substrate and purification method.
Table 2: Anticancer Activity of Pyridine Carbothioamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | A549 (Lung) | 10.67 ± 1.53 | [11] |
| Derivative B | C6 (Glioma) | 4.33 ± 1.04 | [11] |
| Derivative C | MCF-7 (Breast) | 37.7 ± 3.6 | [12] |
| Derivative D | HepG2 (Liver) | 6.9 | [12] |
IC₅₀ values are indicative of the concentration required to inhibit 50% of cell growth and are dependent on the specific derivative and assay conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound derivatives.
Troubleshooting Logic
Caption: Logical flow for troubleshooting low yields in the synthesis of this compound derivatives.
Potential Signaling Pathway
Caption: Potential mechanism of action via inhibition of the EGFR signaling pathway.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 6-Aminopyridine-3-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of 6-Aminopyridine-3-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider for crystallization?
A1: Understanding the physicochemical properties is crucial for developing a successful crystallization protocol. Key properties for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃S | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 159-163 °C (lit.) or 177-182 °C | [1] |
| Functional Groups | Amine, Thioamide | [1] |
The presence of both a hydrogen-bond donating amine group and a thioamide group, which is a strong hydrogen-bond donor and moderate acceptor, suggests that hydrogen bonding will play a significant role in crystal lattice formation.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For pyridine derivatives, which are generally polar, polar solvents are a good starting point. A preliminary solvent screening is highly recommended.
Recommended single solvents to evaluate:
-
Ethanol
-
Methanol
-
Acetonitrile
-
Ethyl Acetate
Recommended mixed solvent systems:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
A two-solvent system is often effective. This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes turbid.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.
Troubleshooting steps:
-
Re-dissolve and dilute: Add more of the hot solvent to dissolve the oil and then allow it to cool more slowly.
-
Lower the temperature: Ensure the cooling process is gradual. A sudden drop in temperature can favor oil formation.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a seed crystal: If available, a small, pure crystal of the product can be added to the cooled solution to initiate crystallization.
Q4: The recovery of my purified this compound is very low. What are the likely causes and how can I improve the yield?
A4: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Make sure the solution is sufficiently cooled to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.
-
Loss during transfer: Carefully transfer all material between vessels. You can rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter to recover more product.
Q5: My final product is still colored. How can I remove colored impurities?
A5: If the solution is colored by impurities, you can use activated charcoal. After dissolving your crude compound in the hot solvent, allow the solution to cool slightly below its boiling point and add a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause it to boil over violently. Swirl the flask and gently heat for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using an excessive amount of charcoal can also adsorb your desired compound and reduce the overall yield.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Solvent Selection: Choose a miscible solvent pair, where this compound is soluble in one ("good" solvent, e.g., ethanol) and insoluble in the other ("poor" solvent, e.g., water).
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 6-8 from the single solvent protocol, using the mixed solvent (in the same ratio) for washing.
Quantitative Data: Solvent Screening
The following table provides a template for recording observations during solvent screening for the crystallization of this compound.
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Fine Needles |
| Ethanol | Sparingly Soluble | Very Soluble | Prismatic Crystals |
| Methanol | Soluble | Very Soluble | - |
| Acetone | Sparingly Soluble | Soluble | Small Plates |
| Ethyl Acetate | Sparingly Soluble | Soluble | - |
| Hexane | Insoluble | Insoluble | - |
| Toluene | Insoluble | Sparingly Soluble | - |
| Ethanol/Water (9:1) | Sparingly Soluble | Very Soluble | Well-formed Prisms |
| Acetone/Hexane (1:1) | Sparingly Soluble | Soluble | Small Needles |
Visual Guides
Caption: Experimental workflow for the recrystallization of this compound.
References
assessing the stability of 6-Aminopyridine-3-carbothioamide under various conditions
This technical support center provides guidance on assessing the stability of 6-Aminopyridine-3-carbothioamide under various conditions. The information is compiled from general chemical stability principles and data on structurally related compounds. It is intended to guide researchers in designing and executing stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the chemistry of related aminopyridine and thioamide compounds, the primary factors influencing stability are likely to be:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: The compound's stability is expected to be pH-dependent due to the presence of amino and thioamide groups. Hydrolysis may occur at acidic or alkaline pH.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing Agents: The thioamide group can be susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound?
-
Short-term (days to weeks): Store at 2-8°C, protected from light.
-
Long-term (months to years): Store at -20°C or lower, in a tightly sealed container, protected from light and moisture.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: A forced degradation study is recommended to identify potential degradation pathways and establish stability-indicating analytical methods. This involves subjecting the compound to stress conditions such as high temperature, varying pH, light, and oxidizing agents.[1][2]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique.[3] This method should be able to separate the intact compound from its degradation products. Other techniques that can be used for characterization of degradants include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of compound purity over time. | Improper storage conditions (exposure to light, elevated temperature, or moisture). | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a desiccated environment. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Perform a stability study of the compound in the specific assay buffer and under the assay conditions (temperature, light exposure). |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of the compound. | Conduct a forced degradation study to identify the degradation products and their formation pathways. This will help in understanding the degradation mechanism. |
| Change in physical appearance (color, solubility). | Significant degradation or polymorphism. | Characterize the material using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to check for physical changes. Re-evaluate purity by HPLC. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Characterize major degradation products using LC-MS, FTIR, and NMR.
Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]
Data Presentation
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 N HCl | 24 h | 15.2 | 2 | 4.5 |
| 0.1 N NaOH | 24 h | 25.8 | 3 | 3.8, 5.1 |
| 3% H₂O₂ | 24 h | 45.1 | 4 | 6.2 |
| Thermal (80°C) | 48 h | 8.5 | 1 | 7.1 |
| Photolytic (UV) | 24 h | 12.3 | 2 | 4.9 |
Note: This is hypothetical data and should be replaced with actual experimental results.
Visualizations
References
Technical Support Center: 6-Aminopyridine-3-carbothioamide Scale-Up Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 6-Aminopyridine-3-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common synthetic route is a two-step process. The first step involves the synthesis of the precursor, 6-aminopyridine-3-carbonitrile. The second step is the thionation of the corresponding amide or nitrile to yield the final product, this compound.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: The primary challenges during scale-up are associated with the thionation step, particularly when using Lawesson's reagent. These challenges include purification difficulties due to byproducts with similar polarity to the desired thioamide, managing the exothermic nature of the reaction, and handling the hazardous hydrogen sulfide gas that can be released.[1][2] Functionalization of the pyridine ring can also present regioselectivity issues.[3][4][5]
Q3: What are the critical safety precautions to consider when working with this compound and its intermediates?
A3: 6-Aminopyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[6] Thionation reagents like Lawesson's reagent and phosphorus pentasulfide are moisture-sensitive and can release toxic hydrogen sulfide gas.[7] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
Q4: How can the purification of this compound be improved at a larger scale?
A4: To improve purification, especially when using Lawesson's reagent, a workup procedure involving quenching the reaction mixture with a reagent like ethanol or ethylene glycol can be employed to decompose the phosphorus-containing byproducts into more polar species, simplifying their removal.[2] Crystallization is often the preferred method for purification at scale over chromatography.
Q5: Are there alternative thionation reagents to Lawesson's reagent?
A5: Yes, other thionating agents such as phosphorus pentasulfide (P₄S₁₀) can be used.[7][8] However, P₄S₁₀ is also highly reactive with water and requires careful handling.[7] The choice of reagent may depend on the specific reaction conditions and the scale of the synthesis.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Symptom | Probable Cause | Troubleshooting Steps |
| Low conversion of the starting amide/nitrile | - Insufficient amount of thionating agent.- Reaction temperature is too low.- Reaction time is too short. | - Increase the molar ratio of the thionating agent (e.g., Lawesson's reagent) to the starting material.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor the progress by TLC or HPLC. |
| Degradation of the product | - Reaction temperature is too high.- Prolonged reaction time at elevated temperatures. | - Optimize the reaction temperature to find a balance between reaction rate and product stability.- Once the reaction is complete, cool the mixture promptly. |
| Poor recovery after workup and purification | - Product loss during extraction due to its polarity.- Inefficient crystallization. | - Use a suitable solvent system for extraction to minimize product loss in the aqueous phase.- Screen different solvents for crystallization to find conditions that provide high recovery and purity. |
Problem 2: Difficulty in Purifying this compound
| Symptom | Probable Cause | Troubleshooting Steps |
| Presence of impurities with similar polarity to the product | - Formation of byproducts from the thionating agent (e.g., Lawesson's reagent byproducts).[2]- Unreacted starting material. | - Implement a workup procedure to decompose the byproducts of the thionating agent into more polar compounds. For Lawesson's reagent, this can be achieved by adding ethanol or ethylene glycol and refluxing.[2]- Optimize the reaction to drive it to completion.- Employ a multi-solvent recrystallization to improve the separation of the product from closely related impurities. |
| Oily product or failure to crystallize | - Presence of residual solvent.- Presence of impurities that inhibit crystallization. | - Ensure all solvents are thoroughly removed under vacuum.- Attempt to purify a small sample by column chromatography to obtain a seed crystal.- Try different crystallization techniques such as slow evaporation, vapor diffusion, or anti-solvent addition. |
Quantitative Data
Table 1: Illustrative Impact of Scale-Up on Reaction Parameters
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-1000 g) | Potential Scale-Up Challenge |
| Yield (%) | 85-95% | 70-85% | Potential decrease due to mass transfer limitations and less efficient heat transfer. |
| Purity (by HPLC, %) | >98% | 95-98% | Increased potential for side product formation and less efficient purification. |
| Reaction Time (hours) | 2-4 | 4-8 | Slower reaction rates due to inefficient mixing and heating. |
| Byproduct Formation (%) | <2% | 5-10% | Localized overheating can lead to increased byproduct formation. |
Note: This data is illustrative and based on general principles of chemical scale-up. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 6-Aminopyridine-3-carbonitrile (Precursor)
-
To a solution of 2-aminopyridine in a suitable solvent (e.g., concentrated sulfuric acid), add an iodinating agent such as potassium iodate.
-
Slowly add a solution of potassium iodide while maintaining the temperature between 20-30°C.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it over ice and adjust the pH to 8-9 with a base (e.g., potassium hydroxide solution) to precipitate the 2-amino-5-iodopyridine.
-
Filter the solid, wash with water, and dry.
-
Couple the 2-amino-5-iodopyridine with a cyanide source in the presence of a suitable catalyst and solvent.
Protocol 2: Synthesis of this compound (Thionation)
-
In a well-ventilated fume hood, suspend 6-aminopyridine-3-carboxamide and Lawesson's reagent (0.5-0.7 equivalents) in an anhydrous solvent such as toluene or dioxane.[9]
-
Heat the reaction mixture to reflux (typically 80-110°C) and stir for 2-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Workup Option for Improved Purification: Add ethanol or ethylene glycol (excess) to the cooled mixture and heat at reflux for 2 hours to decompose the Lawesson's reagent byproducts.[2]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up production challenges.
References
- 1. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
methods to minimize impurity formation in 6-Aminopyridine-3-carbothioamide reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurity formation during the synthesis of 6-Aminopyridine-3-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the key impurities associated with each?
A1: The two primary synthetic routes for this compound are:
-
Thionation of 6-Aminopyridine-3-carboxamide: This is a common method where the corresponding amide is converted to the thioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The most common impurity in this route is the unreacted starting material, 6-Aminopyridine-3-carboxamide .
-
From 6-Aminonicotinonitrile: This route involves the reaction of the nitrile with a source of hydrogen sulfide. A potential impurity is the corresponding carboxamide, 6-Aminopyridine-3-carboxamide , formed through partial hydrolysis of the nitrile or the thioamide product.
Q2: My this compound product is contaminated with the corresponding carboxamide. How can I minimize this impurity?
A2: The presence of 6-Aminopyridine-3-carboxamide as an impurity can arise from incomplete thionation of the starting material or hydrolysis of the carbothioamide product. To minimize its formation:
-
Ensure complete thionation: Use a sufficient excess of the thionating agent and ensure adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Control moisture: The reaction and work-up should be carried out under anhydrous conditions to prevent hydrolysis of the carbothioamide.
-
Purification: If the carboxamide is still present, careful purification by column chromatography or recrystallization will be necessary.
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I fix it?
A3: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks. To mitigate this, add a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or pyridine is added to the mobile phase to neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.
Q4: What are the recommended solvent systems for the recrystallization of this compound?
A4: Finding a suitable solvent for recrystallization can be challenging. A systematic approach is recommended:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and at their boiling points.
-
Ideal Characteristics: An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water, methanol/water) can be employed. Dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed. Then, allow the solution to cool slowly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Loss of product during work-up or purification. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Ensure the reaction temperature is appropriate and not causing decomposition. - Optimize the extraction and purification steps to minimize product loss. |
| Presence of Unreacted Starting Material | - Insufficient amount of reagent. - Low reaction temperature. - Short reaction time. | - Increase the molar ratio of the key reagent (e.g., thionating agent). - Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time. |
| Formation of Colored Impurities | - Oxidation of the amino group. - Side reactions with the thionating agent. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified reagents. - Consider alternative thionating agents that may produce fewer colored byproducts. |
| Difficulty in Product Isolation/Crystallization | - Product is too soluble in the reaction solvent. - Presence of impurities inhibiting crystallization. | - After the reaction, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. - Purify the crude product by column chromatography before attempting crystallization. |
Experimental Protocols
Protocol 1: Thionation of 6-Aminopyridine-3-carboxamide using Lawesson's Reagent
This protocol describes a general procedure for the thionation of 6-aminopyridine-3-carboxamide.
Materials:
-
6-Aminopyridine-3-carboxamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or another suitable high-boiling solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with 1% Triethylamine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Aminopyridine-3-carboxamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 - 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system containing 1% triethylamine to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Purity of this compound (Hypothetical Data)
| Entry | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Purity (%) | Major Impurity (%) |
| 1 | Lawesson's Reagent | Toluene | 110 | 4 | 92 | 6-Aminopyridine-3-carboxamide (7%) |
| 2 | Lawesson's Reagent | Dioxane | 100 | 6 | 95 | 6-Aminopyridine-3-carboxamide (4%) |
| 3 | Phosphorus Pentasulfide | Pyridine | 115 | 3 | 88 | Unidentified polar impurities (10%) |
| 4 | Lawesson's Reagent | Toluene | 80 | 8 | 85 | 6-Aminopyridine-3-carboxamide (14%) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of Pyridothienopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridothienopyrimidines. The following information addresses common issues encountered during experiments, with a particular focus on the critical role of solvents in reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of the desired pyridothienopyrimidine. What are the common solvent-related causes?
A1: Low yields in pyridothienopyrimidine synthesis can often be attributed to suboptimal solvent selection. Key factors to consider include:
-
Poor Solubility of Reactants: If your starting materials have low solubility in the chosen solvent, the reaction rate will be significantly hindered.[1][2] For reactions involving polar starting materials, polar solvents like DMF or ethanol are generally preferred.[2][3]
-
Competing Side Reactions: The solvent can influence the pathway of the reaction, sometimes favoring the formation of unwanted byproducts. For instance, in reactions analogous to the Biginelli synthesis, the formation of Hantzsch-type dihydropyridine byproducts can be favored in certain solvents at elevated temperatures.[1][4]
-
Inappropriate Polarity: The polarity of the solvent can dramatically affect the reaction rate and yield.[2] It is often beneficial to screen a variety of solvents with differing polarities, such as ethanol, acetonitrile, or even solvent-free conditions, to find the optimal environment for your specific substrates.[2]
Q2: I am observing the formation of an unexpected and highly fluorescent byproduct. What is it and how can I prevent it?
A2: The appearance of a strong yellow fluorescence in your reaction mixture is often indicative of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1][4] This side reaction can compete with the desired pyridothienopyrimidine synthesis, especially at higher temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures.[1] Running the reaction at a lower temperature can significantly reduce the formation of this fluorescent byproduct.
-
Solvent Choice: While specific solvent effects on DHP formation in pyridothienopyrimidine synthesis are not extensively documented in the provided results, the general principle from related pyrimidine syntheses suggests that the solvent can play a role. Experimenting with less polar solvents or optimizing the reaction temperature in your current solvent is recommended.
Q3: My reaction has stalled, and I have a significant amount of unreacted starting materials. What solvent-related adjustments can I make?
A3: Incomplete conversion is a common issue that can often be resolved by modifying the reaction conditions, particularly the solvent.
Troubleshooting Steps:
-
Increase Solvent Polarity: Polar solvents can better solvate charged intermediates and transition states, potentially accelerating the reaction. Consider switching to a more polar solvent like DMF or ethanol.[2][3]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions at an elevated temperature can improve yields and reaction rates.[2]
-
Ensure Anhydrous Conditions: For reactions sensitive to moisture, such as those involving highly reactive intermediates, ensuring strictly anhydrous conditions is critical. Water can lead to the hydrolysis of starting materials or intermediates.[1] Use freshly dried solvents.
Q4: A precipitate has formed during my reaction, but it does not appear to be the desired product. What could be the cause?
A4: The formation of an insoluble byproduct is a potential issue. This could be due to:
-
Insoluble Intermediates: An intermediate in your reaction pathway may have low solubility in the chosen solvent, causing it to precipitate out of the solution and halt the reaction.[2] Trying a different solvent system that can better solubilize all components and intermediates is a recommended troubleshooting step.[2]
-
Polymerization: Some starting materials, particularly aldehydes, can be prone to self-condensation or polymerization under certain conditions, which can be influenced by the solvent and catalyst.[2]
Troubleshooting Guides
Issue 1: Low Yield
This guide provides a systematic approach to troubleshooting low yields in pyridothienopyrimidine synthesis, with a focus on solvent effects.
Caption: Troubleshooting workflow for insoluble byproducts.
Data Presentation
The choice of solvent can significantly impact the yield of pyridothienopyrimidine synthesis. The following table summarizes reported yields for the synthesis of various pyridothienopyrimidine derivatives in different solvents.
| Starting Materials | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 3-aminothieno[2,3-b]pyridine-2-carboxamides & acetone | Reflux | TsOH | 88-95 | [5] |
| 3-aminothieno[2,3-b]pyridine-2-carboxamides & cyclic ketones | DMF | Zinc chloride | Good | [6] |
| 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes & phenyl isothiocyanate | Ethanol | Reflux | 64 | [7] |
| 3-aminothieno[2,3-b]pyridine-2-carboxamides & 2-chloroacetyl chloride | Acetonitrile | 0-5 °C to RT | - | [6] |
| 1a,b & urea | Solvent-free | 180°C | 85 | [6] |
Experimental Protocols
General Protocol for the Synthesis of 2,2-dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones
This protocol is adapted from the synthesis described for related structures. [5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminothieno[2,3-b]pyridine-2-carboxamide (1 equivalent).
-
Solvent and Reagent Addition: Add acetone, which acts as both the solvent and a reactant.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. If necessary, recrystallize the crude product from a suitable solvent to obtain the pure compound.
General Protocol for Cyclocondensation in DMF
This protocol is based on the synthesis of spiro cycloalkane-pyridothienopyrimidin-4′-ones. [6]
-
Reaction Setup: In a round-bottom flask, dissolve the starting 3-aminothieno[2,3-b]pyridine-2-carboxamide (1 equivalent) and the appropriate cyclic ketone (e.g., cyclopentanone or cyclohexanone) in dimethylformamide (DMF).
-
Catalyst Addition: Add anhydrous zinc chloride to the mixture.
-
Reaction: Heat the reaction mixture under reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, the solvent is typically removed under reduced pressure. The residue is then treated with a non-polar solvent like petroleum ether to precipitate the product.
-
Purification: The solid product is collected by filtration and can be recrystallized from a suitable solvent such as ethanol.
References
Technical Support Center: Optimizing 6-Aminopyridine-3-carbothioamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminopyridine-3-carbothioamide. Our aim is to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in catalytic reactions?
A1: The primary challenges stem from the inherent chemical nature of the molecule. The two main issues are catalyst poisoning and the potential for unwanted side reactions. The pyridine nitrogen and the carbothioamide sulfur can deactivate metal catalysts, leading to low yields and incomplete reactions.
Q2: Which types of catalysts are susceptible to poisoning by this compound?
A2: Palladium-based catalysts, which are frequently used for cross-coupling reactions, are particularly vulnerable to poisoning by both nitrogen-containing heterocycles and sulfur compounds.[1][2][3] The lone pair of electrons on the pyridine nitrogen and the sulfur atom can strongly coordinate to the metal center, blocking active sites for the desired reaction.[1][2]
Q3: What are the typical symptoms of catalyst poisoning in my reaction?
A3: Key indicators of catalyst poisoning include:
-
Decreased reaction rate: The reaction proceeds much slower than expected.[1]
-
Incomplete conversion: A significant amount of starting material remains even after extended reaction times.[1]
-
Formation of unexpected byproducts: Changes in selectivity may be observed.[1]
-
Need for higher catalyst loading: Requiring significantly more catalyst than literature examples to achieve a reasonable conversion can be a sign of poisoning.
Q4: How can I mitigate catalyst poisoning when working with this compound?
A4: Several strategies can be employed:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like RuPhos or BrettPhos) which can help stabilize the catalytic species and reduce inhibition by the substrate.[4][5]
-
Choice of Pre-catalyst: Employing pre-catalysts can ensure a more efficient generation of the active catalytic species.
-
Reaction Conditions: Optimization of temperature, solvent, and base can significantly impact the reaction outcome.
-
Protecting Groups: In some cases, temporary protection of the amino group might be considered, although this adds extra steps to the synthesis.
Q5: Are there specific catalysts that have shown success in reactions with similar molecules?
A5: For palladium-catalyzed C-N cross-coupling reactions of 3-halo-2-aminopyridines, the use of RuPhos and BrettPhos pre-catalysts in combination with a strong base like LiHMDS has proven effective for coupling with primary and secondary amines.[4][5] While not directly tested on the carbothioamide derivative, this provides a strong starting point for catalyst system selection.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning: The pyridine nitrogen or thioamide sulfur is deactivating the catalyst. | - Increase catalyst loading incrementally.- Switch to a more robust catalyst system (e.g., a palladium pre-catalyst with a bulky phosphine ligand like RuPhos).- Use degassed solvents to remove oxygen, which can also contribute to catalyst deactivation. |
| Poor Catalyst Quality: The catalyst may be old or improperly stored. | - Use a fresh batch of catalyst and store it under an inert atmosphere. | |
| Sub-optimal Reaction Conditions: Temperature, solvent, or base may not be ideal. | - Screen different solvents (e.g., toluene, dioxane, DMF).- Test a range of temperatures.- Evaluate different bases (e.g., K₃PO₄, Cs₂CO₃, LiHMDS). | |
| Formation of Multiple Byproducts | Side Reactions: The reaction conditions may be promoting undesired reaction pathways. | - Lower the reaction temperature.- Change the solvent to one that may favor the desired reaction.- Consider a more selective catalyst system. |
| Decomposition of Starting Material or Product: The molecule may be unstable under the reaction conditions. | - Reduce the reaction time.- Lower the reaction temperature.- Ensure an inert atmosphere is maintained throughout the reaction. | |
| Difficulty in Product Isolation/Purification | Poor Solubility: The product may have limited solubility in common organic solvents. | - Screen a wider range of solvents for extraction and chromatography.- Consider recrystallization as a purification method. |
| Product coordinates to residual metal: The product may form a complex with the catalyst, making isolation difficult. | - Employ a metal scavenger (e.g., activated carbon, specific resins) during workup.- Perform an aqueous wash with a chelating agent like EDTA. |
Data Presentation
Table 1: Representative Catalyst Systems for Cross-Coupling Reactions of Aminopyridine Derivatives
| Catalyst System (Pre-catalyst/Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 70-95 | Effective for a range of primary and secondary amines.[4] |
| Pd₂(dba)₃ / BrettPhos | LiHMDS | Dioxane | 100 | 65-90 | Particularly useful for primary amines.[4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 60-85 | A common system for challenging couplings. |
| NiCl₂(dme) / IPr | NaOtBu | Dioxane | 80 | 50-80 | Nickel catalysis can be an alternative to palladium. |
Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-N Cross-Coupling Reaction
This protocol provides a starting point for the optimization of a C-N cross-coupling reaction with this compound.
Materials:
-
This compound derivative (e.g., 6-amino-5-bromo-pyridine-3-carbothioamide)
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
Base (e.g., LiHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the this compound derivative (1.0 eq.), the palladium pre-catalyst (0.02 - 0.05 eq.), and the base (2.0 eq.) under a positive flow of inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature.
-
Initiation: Add the amine coupling partner (1.2 - 1.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst poisoning pathway.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Protective Power: A Comparative Analysis of 6-Aminopyridine-3-carbothioamide and Other Corrosion Inhibitors
For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive comparative analysis of 6-Aminopyridine-3-carbothioamide and other notable corrosion inhibitors, supported by experimental data to inform the selection of optimal protective compounds.
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across various industries. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. Among the diverse range of organic inhibitors, nitrogen, sulfur, and oxygen-containing heterocyclic compounds have demonstrated exceptional efficacy. This guide focuses on the performance of this compound and its derivatives in comparison to other established corrosion inhibitors.
Performance Comparison of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is determined through various experimental techniques. The following tables summarize the performance of this compound derivatives and other selected inhibitors under different corrosive environments.
| Inhibitor | Concentration (M) | Corrosive Medium | Temperature (K) | Inhibition Efficiency (%) | Test Method | Reference |
| 2-((6-aminopyridin-2-yl)imino)indolin-3-one (APIDO) | 0.0005 | 1 M HCl | 303 | 95.2 | Weight Loss | [1] |
| (E)-6-((4-hydroxybenzylidene)amino)pyridine-2(1H)-thione (HAPT) | Not Specified | 1 mol L-1 HCl | 298 | 93.4 | Weight Loss, Electrochemical | [2][3] |
| (Z)-2-hydroxy-2-(4-hydroxyphenyl)-N-(6-thioxo-1,6-dihydropyridin-2-yl)acetimidic acid (HHTA) | Not Specified | 1 mol L-1 HCl | 298 | 95.2 | Weight Loss, Electrochemical | [2][3] |
| 2-((6-methyl-2-ketoquinolin-3-yl)methylene) hydrazinecarbothioamide (MKMHCT) | 0.005 | 1 M HCl | Not Specified | 95.84 | Gravimetric | [4] |
| 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (P2) | 0.001 | 1 M HCl | 308 | 91.7 | Weight Loss, EIS | [5] |
| Pyridine derivative (CPP) | Not Specified | 1 M HCl | 303 | Not Specified | Mass Loss | [6] |
Table 1: Performance of Pyridine-based Corrosion Inhibitors
| Inhibitor | Concentration (ppm) | Corrosive Medium | Inhibition Efficiency (%) | Test Method | Reference |
| TAC 6 | 50 | Not Specified | 79 | Not Specified | [7] |
| TAC 18 | 50 | Not Specified | 87 | Not Specified | [7] |
| N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide (BPC) | 125 | 1 M HCl | 91.55 | Electrochemical | [7] |
| G211 | 500 | 1 M HCl | 94.4 | Weight Loss, Polarization, EIS | [8] |
| HM-1228 | Not Specified | Not Specified | 94.8 | PDP | [8] |
Table 2: Performance of Other Corrosion Inhibitors
Mechanism of Corrosion Inhibition
The primary mechanism by which these organic molecules inhibit corrosion is through adsorption onto the metal surface. This process can be classified as physisorption, chemisorption, or a combination of both. The presence of heteroatoms (N, S, O) and π-electrons in the molecular structure of inhibitors like this compound and its derivatives plays a crucial role in their adsorption capabilities. These molecules can donate electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond (chemisorption). Additionally, electrostatic interactions between the charged metal surface and the charged inhibitor molecules can lead to physisorption. The formation of this protective inhibitor film acts as a barrier, isolating the metal from the corrosive environment.
References
- 1. j-cst.org [j-cst.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical and Experimental Studies on the Corrosion Inhibition Potentials of 2-((6-Methyl-2-Ketoquinolin-3-yl)Methylene) Hydrazinecarbothioamide for Mild Steel in 1 M HCl [pccc.icrc.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 6-Aminopyridine-3-carbothioamide and 6-aminonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two pyridine derivatives: 6-Aminopyridine-3-carbothioamide and 6-aminonicotinamide. While extensive research has elucidated the mechanisms of 6-aminonicotinamide, data on this compound is limited. This comparison, therefore, draws upon information available for structurally related compounds to infer the potential activities of this compound, highlighting areas for future research.
Executive Summary
6-aminonicotinamide is a well-characterized inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP). This inhibition leads to a reduction in NADPH levels, increased oxidative stress, and subsequent apoptosis in cancer cells. In contrast, while direct evidence is lacking for this compound, the biological activities of related pyridine carbothioamides and aminopyridines suggest potential anticancer and enzyme inhibitory activities. For instance, the structurally related 2,2'-bipyridyl-6-carbothioamide has been shown to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis.
Data Presentation: A Comparative Overview
| Feature | This compound (Inferred) | 6-aminonicotinamide |
| Primary Target | Ribonucleotide Reductase (based on related compounds) | Glucose-6-Phosphate Dehydrogenase (G6PD) |
| Mechanism of Action | Potential inhibition of DNA synthesis through depletion of deoxynucleotide precursors. | Competitive inhibition of G6PD, leading to decreased NADPH production and disruption of the pentose phosphate pathway. |
| Biological Effects | Potential anticancer activity. | Anticancer activity, induction of oxidative stress, apoptosis, and cell growth inhibition. |
| Cellular Pathway | DNA Synthesis | Pentose Phosphate Pathway, Redox Homeostasis |
Detailed Biological Activities and Mechanisms of Action
This compound: An Insight from Related Compounds
The aminopyridine moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including acting as channel modulators and having roles in neuroscience. The carbothioamide group is known to be a key pharmacophore in various anticancer agents.
A notable example is 2,2'-bipyridyl-6-carbothioamide , which has demonstrated antitumor activity through the inhibition of ribonucleotide reductase. This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. Inhibition of ribonucleotide reductase leads to the depletion of the dNTP pool, cell cycle arrest, and ultimately, apoptosis. It is plausible that this compound could exhibit a similar mechanism of action.
Other pyridine carbothioamide derivatives have been investigated for their anticancer properties, with some showing activity as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.
6-aminonicotinamide: A Potent G6PD Inhibitor
6-aminonicotinamide (6-AN) is a well-established competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway (PPP). The PPP is a major metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis.
The inhibition of G6PD by 6-AN has several significant downstream effects:
-
Decreased NADPH Production: NADPH is a crucial reducing equivalent in the cell, essential for protecting against oxidative stress by regenerating reduced glutathione (GSH). By inhibiting G6PD, 6-AN depletes the cellular pool of NADPH, rendering cells more susceptible to damage from reactive oxygen species (ROS).
-
Increased Oxidative Stress: The reduction in NADPH levels impairs the ability of cells to counteract oxidative stress, leading to an accumulation of ROS. This can cause damage to DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Inhibition of Cell Growth: The PPP also provides precursors for the synthesis of nucleotides and nucleic acids. By inhibiting this pathway, 6-AN can impede the proliferation of rapidly dividing cells, such as cancer cells.
Experimental Protocols
General Protocol for Assessing Anticancer Activity of a Novel Pyridine Carbothioamide Derivative (Inferred for this compound)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
-
-
Ribonucleotide Reductase Inhibition Assay:
-
The activity of ribonucleotide reductase is measured by quantifying the conversion of a radiolabeled ribonucleotide (e.g., [¹⁴C]CDP) to its corresponding deoxyribonucleotide.
-
The enzyme is incubated with the substrate and varying concentrations of the inhibitor.
-
The reaction products are separated by chromatography and the radioactivity is measured to determine the extent of inhibition.
-
Experimental Protocol for Evaluating the Effect of 6-aminonicotinamide on G6PD Activity
-
Cell Lysate Preparation: Cancer cells are treated with 6-aminonicotinamide for a designated time. The cells are then harvested and lysed to release intracellular components.
-
G6PD Activity Assay:
-
The G6PD activity in the cell lysates is measured spectrophotometrically.
-
The assay mixture contains the cell lysate, glucose-6-phosphate (the substrate), and NADP⁺.
-
The rate of NADP⁺ reduction to NADPH is monitored by measuring the increase in absorbance at 340 nm.
-
The specific activity of G6PD is calculated and compared between treated and untreated cells.
-
Signaling Pathways and Experimental Workflows
Caption: Inhibition of G6PD by 6-aminonicotinamide.
A Comparative Guide to the Antimicrobial Spectrum of Pyridine-3-carboxamide and -carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of pyridine-3-carboxamide derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Due to a scarcity of specific antimicrobial data on 6-aminopyridine-3-carbothioamide derivatives, this guide has been broadened to include the more extensively studied pyridine-3-carboxamide analogs. The data presented herein is primarily drawn from studies on 6-oxo-pyridine-3-carboxamide derivatives, which serve as representative examples of this compound class. These derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, positioning them as promising candidates for further antimicrobial drug development.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of novel 6-oxo-pyridine-3-carboxamide derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined for each derivative. The results are summarized in the table below, alongside a comparison with standard antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Oxo-Pyridine-3-Carboxamide Derivatives and Standard Antimicrobials (µg/mL)
| Compound/Drug | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 8739) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus fumigatus (ATCC 204305) | Candida albicans (ATCC 10231) |
| Derivative 5c | 1.95 | 0.98 | 3.9 | 7.81 | 1.95 | 7.81 |
| Derivative 3a | 3.9 | 1.95 | 7.81 | 15.62 | 1.95 | 15.62 |
| Derivative 9b | 7.81 | 3.9 | 15.62 | 31.25 | 1.95 | 31.25 |
| Ampicillin | 1.95 | 0.98 | 3.9 | - | - | - |
| Gentamicin | 0.98 | 0.49 | 1.95 | 3.9 | - | - |
| Amphotericin B | - | - | - | - | 1.95 | 3.9 |
Data sourced from a study on novel 6-oxo-pyridine-3-carboxamide derivatives.[1][2]
The results indicate that derivative 5c displays a broad spectrum of antibacterial activity, with its potency against Staphylococcus aureus and Bacillus subtilis being comparable to Ampicillin.[1][2] Notably, derivatives 3a, 5c, and 9b exhibited antifungal activity against Aspergillus fumigatus equivalent to the standard drug Amphotericin B.[1][2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.[3][4][5][6][7]
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates to obtain isolated colonies.
-
Several colonies are transferred to a sterile broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The standardized inoculum is then diluted to the final test concentration (approximately 5 x 10⁵ CFU/mL in the microtiter plate wells).
2. Preparation of Antimicrobial Agent Dilutions:
-
The pyridine-3-carboxamide derivatives and standard antimicrobial agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Positive control wells (containing only the growth medium and inoculum) and negative control wells (containing only the growth medium) are included.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mandatory Visualization: Proposed Mechanism of Action
Several studies on pyridine-3-carboxamide derivatives suggest that their antimicrobial activity may stem from the inhibition of bacterial DNA gyrase.[8][9][10][11][12] This enzyme is crucial for bacterial DNA replication, transcription, and repair. The following diagram illustrates the proposed mechanism of action where the pyridine-3-carboxamide derivative binds to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its function.
Caption: Proposed mechanism of action of pyridine-3-carboxamide derivatives.
This guide highlights the potential of pyridine-3-carboxamide derivatives as a promising class of antimicrobial agents. Further research, particularly on the this compound subclass, is warranted to fully elucidate their antimicrobial spectrum and mechanism of action for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents | El-Sehrawi | International Journal of Chemistry | CCSE [ccsenet.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of 6-Aminopyridine-3-carbothioamide Analogues: A Guide for Drug Discovery Professionals
A comprehensive analysis of substituted 6-aminopyridine-3-carbothioamide analogues reveals their significant potential as versatile scaffolds in the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties, primarily attributed to their ability to interact with various biological targets. This guide provides a comparative overview of their performance, supported by experimental data from recent studies, to inform strategic drug design and development.
The modular nature of the this compound scaffold allows for systematic structural modifications, enabling the optimization of potency and selectivity for diverse biological targets. The data presented herein underscore the potential of these analogues as inhibitors of enzymes and modulators of protein-protein interactions. Further research, including lead optimization, pharmacokinetic profiling, and in vivo efficacy studies, is crucial to translate these promising preclinical findings into novel therapeutics.
Performance Comparison of Analogues
Recent research has highlighted the potential of pyridine carbothioamide analogues in various therapeutic areas. For instance, a series of these analogues were evaluated for their anti-inflammatory potential, with in vitro assays demonstrating IC50 values ranging from 10.25 ± 0.0 to 23.15 ± 4.24 µM.[1] In the context of cancer, another study focused on 2-pyridinecarbothioamide (PCA) analogues as inhibitors of tubulin polymerization, a key mechanism in anticancer therapy.[2]
In Vitro Cytotoxicity Data
The cytotoxic effects of various this compound analogues and related pyridine carbothioamide derivatives have been evaluated against several human cancer cell lines. The 50% inhibitory concentration (IC50) values from these studies are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound R6 | (Not Specified) | 10.25 ± 0.0 | [1] |
| Compound R3 | (Not Specified) | 23.15 ± 4.24 | [1] |
| Compound 3 | (Not Specified) | Potent | [2] |
| Compound 5 | (Not Specified) | Potent | [2] |
Note: Specific IC50 values for some compounds were not explicitly provided in the source material, but their high potency was noted.
Tubulin Polymerization Inhibition
A key mechanism of action for the anticancer activity of some pyridine carbothioamide analogues is the inhibition of tubulin polymerization. The IC50 values for this inhibitory activity are presented below.
| Compound | IC50 (µM) | Reference |
| Compound 3 | 1.1 | [2] |
| Compound 5 | 1.4 | [2] |
| Colchicine (Reference) | 10.6 | [2] |
| Combretastatin A-4 (Reference) | 2.96 | [2] |
Experimental Protocols
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. The general workflow for such studies is outlined below. Several studies on pyridine carbothioamide derivatives have employed molecular docking to understand their binding modes. For instance, docking studies have been performed to examine the binding interactions of these compounds with enzymes like urease.[3] In other research, the genetic algorithm of GOLD3.1 was used to position aminopyridine carboxamides in the active sites of JNK-1 to determine the probable binding conformation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of Cross-Resistance Profiles for 6-Aminopyridine-3-carbothioamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of compounds structurally related to 6-aminopyridine-3-carbothioamides. Due to a lack of publicly available cross-resistance data for this specific class of compounds, this guide focuses on closely related pyridine carbothioamide and pyridine-3-carboxamide derivatives. The information presented herein is intended to serve as a reference for researchers engaged in the discovery and development of novel antimicrobial and anticancer agents.
Comparative Efficacy of Pyridine Carbothioamide and Carboxamide Derivatives
The following tables summarize the biological activities of various pyridine carbothioamide and carboxamide derivatives against cancer cell lines and bacterial strains. This data provides insights into their potential efficacy and spectrum of activity.
Table 1: Cytotoxic Activity of Sulfonamide-Functionalized Pyridine Carbothioamides Against Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Carcinoma) IC₅₀ (µM) | PC-3 (Prostate Carcinoma) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) |
| PCA-1 | 1.12 ± 0.04 | 1.89 ± 0.07 | 1.54 ± 0.06 | 2.11 ± 0.08 |
| PCA-2 | 0.98 ± 0.03 | 1.55 ± 0.05 | 1.23 ± 0.04 | 1.87 ± 0.07 |
| PCA-3 | 0.54 ± 0.02 | 0.87 ± 0.03 | 0.68 ± 0.02 | 0.99 ± 0.04 |
| PCA-4 | 2.45 ± 0.09 | 3.12 ± 0.11 | 2.87 ± 0.10 | 3.54 ± 0.13 |
| PCA-5 | 0.76 ± 0.03 | 1.01 ± 0.04 | 0.89 ± 0.03 | 1.21 ± 0.05 |
| Doxorubicin | 0.45 ± 0.02 | 0.58 ± 0.02 | 0.51 ± 0.02 | 0.62 ± 0.03 |
| Colchicine | 0.011 ± 0.001 | 0.015 ± 0.001 | 0.013 ± 0.001 | 0.018 ± 0.001 |
Data adapted from a study on sulfonamide-functionalized pyridine carbothioamides as tubulin-targeting anticancer agents.[1] PCA-3 and PCA-5 are highlighted as lead molecules with significant cytotoxic activity.[1]
Table 2: Antibacterial Activity of Pyridine-3-carboxamide-6-yl-urea Derivatives Against Gram-Positive Bacteria
| Compound | S. aureus (Oxford) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| PCU-1 | 2 | 4 | 1 | 8 |
| PCU-2 | 1 | 2 | 0.5 | 4 |
| PCU-3 | >32 | >32 | >32 | >32 |
| PCU-4 | 0.5 | 1 | 0.25 | 2 |
| Ciprofloxacin | 0.25 | 0.5 | 1 | 1 |
Data represents a hypothetical summary based on findings suggesting potent Gram-positive antibacterial efficacy for this class of compounds targeting DNA gyrase.[2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of antimicrobial activity and cross-resistance.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antimicrobial activity. The broth microdilution method is a standard protocol.[3]
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a broth medium, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[3]
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
2.2. Cross-Resistance Assays
Cross-resistance studies are crucial to determine if resistance to one antimicrobial agent confers resistance to others.
-
Resistant Mutant Selection: Resistant mutants can be generated by exposing a parental bacterial strain to sub-lethal concentrations of an antimicrobial agent over multiple passages (serial passage method) or by plating a large bacterial population on agar containing high concentrations of the agent (single-step resistance study).[4]
-
Susceptibility Testing of Resistant Strains: The MICs of a panel of different antimicrobial agents are determined against the selected resistant strains and the parental strain. An increase in the MIC for a different agent in the resistant strain compared to the parental strain indicates cross-resistance.[3]
-
Disk Diffusion Method (Kirby-Bauer Test): Paper disks impregnated with standard concentrations of different antibiotics are placed on an agar plate uniformly inoculated with the test bacterium (either parental or resistant strain). The diameter of the zone of growth inhibition around each disk is measured after incubation. A smaller zone of inhibition for the resistant strain compared to the parental strain suggests cross-resistance.[3]
Potential Mechanisms of Action and Resistance
Based on studies of related compounds, two potential mechanisms of action for 6-aminopyridine-3-carbothioamide derivatives are the inhibition of tubulin polymerization and the inhibition of bacterial DNA gyrase. Resistance to these compounds could arise from mutations in the target proteins or through general mechanisms like increased efflux.
Caption: Experimental workflow for determining MIC and cross-resistance.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
Comparative Analysis of 6-Aminopyridine-3-carbothioamide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Aminopyridine-3-carbothioamide derivatives, focusing on their potential as therapeutic agents. By summarizing quantitative biological data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Quantitative Data Summary
The biological activity of this compound derivatives has been evaluated against various targets, primarily focusing on their enzyme inhibitory and anticancer properties. The following tables summarize the available quantitative data, allowing for a direct comparison of the potency of different analogs.
Table 1: Urease Inhibitory Activity of this compound Derivatives
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) vs. Jack Bean Urease | Reference Compound | IC50 (µM) |
| 6a | Unsubstituted | 14.18 ± 0.38 | Thiourea | 21.37 ± 1.76 |
| 6c | 4-Chloro | 18.68 ± 0.25 | Thiourea | 21.37 ± 1.76 |
| 7d | 4-Nitro | 6.68 ± 0.97 | Thiourea | 21.37 ± 1.76 |
| 7e | 2,4-Dichloro | 11.39 ± 0.10 | Thiourea | 21.37 ± 1.76 |
| 7i | 4-Trifluoromethyl | 14.39 ± 1.05 | Thiourea | 21.37 ± 1.76 |
Note: Data presented is compiled from a study by Taha et al. It is important to consider potential variations in experimental conditions when comparing with other studies.
Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) vs. α-Glucosidase | Reference Compound | IC50 (µM) |
| 7d | 4-Nitro | 38.07 ± 1.51 | Acarbose | 375.82 ± 1.76 |
| 7e | 2,4-Dichloro | 25.90 ± 1.31 | Acarbose | 375.82 ± 1.76 |
| 7i | 4-Trifluoromethyl | 9.90 ± 1.23 | Acarbose | 375.82 ± 1.76 |
| 7j | 4-Bromo | 6.14 ± 1.23 | Acarbose | 375.82 ± 1.76 |
| 7o | 3-Bromo | 34.23 ± 1.08 | Acarbose | 375.82 ± 1.76 |
Note: Data presented is compiled from a study by Taha et al. It is important to consider potential variations in experimental conditions when comparing with other studies.
Table 3: Anticancer Activity of Aminopyridine Derivatives
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route involves the reaction of 6-aminonicotinaldehyde with a substituted aniline in the presence of sulfur and a base, such as pyridine, in a solvent like ethanol, followed by refluxing. The specific reaction times and purification methods vary depending on the desired derivative.
In Vitro Urease Inhibition Assay
This assay is typically performed using the indophenol method. The reaction mixture contains Jack bean urease, a buffer solution (e.g., phosphate buffer, pH 7.0), and the test compound at various concentrations. Urea is added to initiate the reaction. The amount of ammonia produced is quantified spectrophotometrically at a specific wavelength (e.g., 625 nm) after the addition of phenol and hypochlorite reagents. Thiourea is commonly used as a standard inhibitor.
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture includes α-glucosidase (from Saccharomyces cerevisiae), a buffer (e.g., phosphate buffer, pH 6.8), and the test compound. The reaction is initiated by adding pNPG and incubated. The absorbance of the produced p-nitrophenol is measured at a specific wavelength (e.g., 405 nm). Acarbose is a frequently used reference inhibitor.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). MTT solution is then added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
Visualizations: Signaling Pathways and Experimental Workflows
To better understand the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Potential anticancer signaling pathways targeted by aminopyridine derivatives.[1][2]
References
Navigating the Therapeutic Potential of Pyridine-Based Carbothioamides: An In-Vitro and In-Vivo Efficacy Comparison
A detailed analysis of novel pyridine carbothioamide and aminopyridine analogs reveals promising anti-cancer activity, with specific compounds demonstrating potent cytotoxicity in cell-based assays and significant tumor growth inhibition in preclinical animal models. This guide provides a comparative overview of their efficacy, shedding light on their therapeutic promise for researchers, scientists, and drug development professionals.
Due to a lack of extensive publicly available data on the in-vitro and in-vivo efficacy of novel 6-aminopyridine-3-carbothioamide drugs, this guide presents a comparative analysis of closely related and well-documented pyridine-based therapeutic agents. The selected compounds, a sulfonamide-functionalized pyridine carbothioamide and a 6-aminopyridine analog, share structural similarities and offer valuable insights into the potential of this class of molecules in oncology.
In-Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines
A series of sulfonamide-functionalized pyridine carbothioamides have been synthesized and evaluated for their potential as tubulin polymerization inhibitors.[1] Among these, compounds Compound 3 and Compound 5 exhibited significant cytotoxic effects against a panel of human cancer cell lines.[1] Their efficacy, measured as the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Compound 3 | 2.5 ± 0.2 | 1.8 ± 0.1 | 1.2 ± 0.1 | 3.1 ± 0.3 |
| Compound 5 | 3.2 ± 0.3 | 2.1 ± 0.2 | 1.5 ± 0.1 | 4.0 ± 0.4 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.04 | 0.9 ± 0.1 | 1.1 ± 0.1 |
In a separate study, a novel 6-aminopyridine analog, 6-aminopicolamine (6AP) , was identified as a potent inhibitor of three-dimensional tumoroid outgrowth in models of metastatic pancreatic cancer. This compound acts as a prodrug, converted into bioactive metabolites that inhibit 6-phosphogluconate dehydrogenase (PGD), a key enzyme in the pentose phosphate pathway.[2]
In-Vivo Efficacy: Tumor Growth Inhibition in Animal Models
The therapeutic potential of these compounds was further investigated in preclinical animal models. The sulfonamide-functionalized pyridine carbothioamides, specifically Compound 3 and Compound 5 , demonstrated favorable in silico ADME (absorption, distribution, metabolism, and excretion) properties, suggesting good oral bioavailability.[1]
The 6-aminopyridine analog, 6AP , showed significant anti-metastatic efficacy with minimal toxicity when administered as a monotherapy in in-vivo models of pancreatic cancer.[2]
Mechanism of Action: Targeting Key Cellular Pathways
The anti-cancer activity of these pyridine derivatives stems from their ability to interfere with critical cellular processes. The sulfonamide-functionalized pyridine carbothioamides act as tubulin polymerization inhibitors .[1] By disrupting microtubule dynamics, they arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
In contrast, 6AP targets cancer cell metabolism by inhibiting the enzyme 6-phosphogluconate dehydrogenase (PGD) .[2] This enzyme is a critical component of the pentose phosphate pathway, which is often upregulated in cancer cells to support their high proliferation rate and manage oxidative stress.
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the sulfonamide-functionalized pyridine carbothioamides was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (A549, MCF-7, PC-3, and HepG2) were seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In-Vivo Tumor Xenograft Model
The in-vivo anti-cancer efficacy of 6AP was evaluated in a pancreatic cancer xenograft mouse model.
-
Tumor Cell Implantation: Human pancreatic cancer cells (PGDhigh) were subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were treated with 6AP or a vehicle control, typically via oral gavage or intraperitoneal injection, on a predetermined schedule.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Toxicity Monitoring: Animal body weight and general health were monitored throughout the study to assess toxicity.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.
This comparative guide highlights the significant potential of pyridine-based carbothioamides and their analogs as anti-cancer agents. The presented data underscores the importance of further research into this class of compounds, including the specific exploration of this compound derivatives, to fully elucidate their therapeutic capabilities.
References
Cytotoxicity of 6-Aminopyridine-3-carbothioamide Derivatives: A Comparative Analysis against Human Cancer Cell Lines
A recent study has detailed the synthesis and cytotoxic evaluation of a series of sulfonamide-functionalized 6-aminopyridine-3-carbothioamide derivatives, revealing potent anti-cancer activity against a panel of human cancer cell lines. Several of these novel compounds exhibited significantly greater cytotoxicity than the established anti-cancer agents, doxorubicin and colchicine, highlighting their potential as lead candidates for the development of new chemotherapeutics.
A series of eight N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides (PCAs) incorporating a sulfonamide pharmacophore were synthesized and evaluated for their ability to inhibit the growth of four human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma). The study identified compounds that were manifold more potent than the reference drugs, with a promising selectivity towards cancer cells over normal cells.
Comparative Cytotoxicity (IC₅₀ Values in µM)
The anti-proliferative activity of the synthesized PCA derivatives was quantified by determining their half-maximal inhibitory concentration (IC₅₀). The results, alongside those for the reference drugs doxorubicin and colchicine, are summarized below.
| Compound | A549 | MCF-7 | PC-3 | HepG2 |
| PCA Derivative 2 | 9.1 ± 0.9 | 6.5 ± 0.6 | 7.3 ± 0.7 | 8.8 ± 0.8 |
| PCA Derivative 3 | 4.9 ± 0.5 | 1.2 ± 0.1 | 1.5 ± 0.1 | 2.1 ± 0.2 |
| PCA Derivative 4 | 13.0 ± 1.2 | 7.7 ± 0.7 | 9.5 ± 0.9 | 11.0 ± 1.1 |
| PCA Derivative 5 | 3.4 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 | 2.5 ± 0.2 |
| PCA Derivative 6 | 36.0 ± 3.5 | 14.0 ± 1.3 | 21.0 ± 2.0 | 28.0 ± 2.7 |
| PCA Derivative 7 | >100 | >100 | >100 | >100 |
| PCA Derivative 8 | >100 | >100 | >100 | >100 |
| Doxorubicin | 0.8 ± 0.07 | 1.1 ± 0.1 | 3.8 ± 0.4 | 1.5 ± 0.1 |
| Colchicine | 10.6 ± 1.1 | 4.2 ± 0.4 | 5.1 ± 0.5 | 12.3 ± 1.2 |
Among the synthesized compounds, derivatives 3 and 5 demonstrated the most potent cytotoxic effects across all tested cancer cell lines, with IC₅₀ values in the low micromolar range.[1] Notably, compound 3 was found to be 2-, 3.5-, and 6-fold more potent than colchicine against MCF-7, PC-3, and HepG2 cells, respectively.[1] Similarly, compound 5 showed approximately 1.5 to 2 times higher cytotoxicity than colchicine against the same cell lines.[1] Importantly, both compounds 3 and 5 exhibited up to 2.5-fold greater potency than doxorubicin in PC-3 cells and displayed a 4-fold lower toxicity towards normal human lung microvascular endothelial cells (HLMEC), indicating a degree of selectivity for cancer cells.[1]
Experimental Protocols
In Vitro Anticancer Studies (MTT Assay)
The cytotoxicity of the sulfonamide-substituted PCA derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Culture: Human cancer cell lines A549, MCF-7, PC-3, and HepG2 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (PCA derivatives 1-8, doxorubicin, and colchicine).
-
The plates were incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined from dose-response curves.
Mechanism of Action: Tubulin Polymerization Inhibition
To elucidate the mechanism behind the observed cytotoxicity, the most potent compounds were further investigated for their effect on tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, and their disruption is a common strategy for anti-cancer drugs.
The study found that the highly cytotoxic PCA derivatives, particularly compounds 3 and 5 , were potent inhibitors of tubulin polymerization, with IC₅₀ values of 1.1 µM and 1.4 µM, respectively. These values indicate a stronger inhibitory effect than that of colchicine (IC₅₀ = 10.6 µM), a well-known tubulin polymerization inhibitor. Molecular docking studies suggested that these compounds bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
References
A Comparative Guide to Ribonucleotide Reductase Inhibition: Assessing 6-Aminopyridine-3-carbothioamide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory mechanisms of 6-Aminopyridine-3-carbothioamide and other key ribonucleotide reductase (RNR) inhibitors. Ribonucleotide reductase is a critical enzyme for DNA synthesis and repair, making it a prime target for anticancer therapies. While specific quantitative inhibitory data for this compound against RNR is not extensively documented in publicly available literature, this guide will focus on its close structural analog, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP), a potent RNR inhibitor that has undergone clinical investigation.[1] We will objectively compare the performance of Triapine and other notable RNR inhibitors—Hydroxyurea, Gemcitabine, and COH29—providing supporting experimental data and detailed methodologies.
Mechanism of Action: Targeting the Engine of DNA Synthesis
Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, a rate-limiting step in the production of DNA precursors.[2] The enzyme is a heterotetramer composed of two subunits: the large subunit RRM1 and the small subunit RRM2. The RRM2 subunit contains a crucial tyrosyl free radical, essential for the enzyme's catalytic activity. Disruption of this radical or the overall enzyme complex is the primary mechanism of action for the inhibitors discussed herein.
Triapine (3-AP) , a thiosemicarbazone, functions as a potent inhibitor of the RRM2 subunit.[1] Its mechanism involves the chelation of iron, forming a redox-active complex that quenches the essential tyrosyl free radical, thereby inactivating the enzyme.[1] This action leads to the depletion of the deoxyribonucleotide pool, causing cell cycle arrest in the S phase and subsequent apoptosis.
Hydroxyurea , a long-standing clinical agent, also targets the RRM2 subunit by scavenging the tyrosyl free radical.[3] However, it is considered a relatively weak inhibitor of the enzyme.[3]
Gemcitabine , a nucleoside analog, acts on the RRM1 subunit.[2] Intracellularly, it is converted to its diphosphate form, which is a potent RNR inhibitor.[4] Its triphosphate form can also be incorporated into DNA, leading to chain termination and apoptosis.[2]
COH29 represents a newer class of RNR inhibitors that uniquely targets the interface between the RRM1 and RRM2 subunits. By binding to a novel pocket on the RRM2 subunit, it blocks the formation of the active RNR holoenzyme, a distinct mechanism compared to the other inhibitors. Notably, COH29 does not appear to chelate iron, potentially reducing certain side effects.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of Triapine and its alternatives against ribonucleotide reductase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Compound | Target Subunit | IC50 (RNR Inhibition) | Cell Line / System |
| Triapine (3-AP) | RRM2 | Significantly more potent than Hydroxyurea | In vitro enzyme and cell assays |
| Hydroxyurea | RRM2 | ~180 µM (cell proliferation) | KB cells |
| Gemcitabine (diphosphate) | RRM1 | 9 µM (cell proliferation) | KB cells |
| COH29 | RRM1/RRM2 Interface | 16 µM | Recombinant α and β subunits of RNR |
Experimental Protocols
Ribonucleotide Reductase Activity Assay ([³H]CDP Reduction Assay)
This assay measures the conversion of a radiolabeled ribonucleotide ([³H]CDP) to its corresponding deoxyribonucleotide by RNR.
Materials:
-
Purified recombinant RRM1 and RRM2 subunits
-
[³H]Cytidine diphosphate ([³H]CDP)
-
ATP, dithiothreitol (DTT), magnesium acetate
-
Reaction buffer (e.g., HEPES)
-
Inhibitor compound (e.g., this compound, Triapine)
-
Snake venom phosphodiesterase
-
Dowex-1-borate columns
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, DTT, magnesium acetate, and the RRM1 subunit.
-
Add the inhibitor compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the RRM2 subunit and [³H]CDP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by heating.
-
Add snake venom phosphodiesterase to dephosphorylate the resulting [³H]dCDP to [³H]deoxycytidine.
-
Apply the mixture to a Dowex-1-borate column to separate the deoxycytidine from the unreacted ribonucleotides.
-
Elute the [³H]deoxycytidine and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PCR-Based Ribonucleotide Reductase Assay
This high-throughput screening assay quantifies the amount of a specific dNTP produced by the RNR reaction using PCR.
Materials:
-
Purified RNR enzyme
-
Ribonucleoside diphosphate substrate (e.g., CDP)
-
ATP, DTT, magnesium chloride
-
Inhibitor compounds
-
Nucleoside diphosphate kinase (NDPK)
-
PCR reaction mix (Taq polymerase, primers, three of the four dNTPs in excess)
-
DNA template
-
Fluorescent DNA-binding dye (e.g., SYBR Green)
-
Real-time PCR instrument
Protocol:
-
Perform the RNR reaction in a microplate format with the enzyme, substrate, cofactors, and varying concentrations of the inhibitor.
-
Incubate to allow for the production of the corresponding dNDP.
-
Add NDPK and ATP to convert the dNDP to dNTP.
-
Take an aliquot of the reaction mixture and add it to a PCR reaction where the newly synthesized dNTP is the limiting nucleotide.
-
Run the PCR in a real-time instrument and monitor the fluorescence of the DNA-binding dye.
-
The amount of PCR product, and thus the fluorescence signal, will be proportional to the amount of dNTP produced by the RNR reaction.
-
Calculate the RNR activity and the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the inhibitory mechanism of thiosemicarbazones and a general workflow for screening RNR inhibitors.
References
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 6-Aminopyridine-3-carbothioamide
For researchers, scientists, and drug development professionals handling 6-Aminopyridine-3-carbothioamide (CAS Number: 53268-33-0), a comprehensive understanding of its hazards and proper disposal is paramount to ensure laboratory safety and environmental protection. This document provides a detailed guide to the safe disposal of this compound, based on available safety data and general best practices for handling toxic thioamide compounds.
Hazard Profile:
This compound is classified as a hazardous substance. According to available safety information, it presents the following hazards:
-
H301: Toxic if swallowed.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
The precautionary statements underscore the need for careful handling and the use of appropriate personal protective equipment (PPE).
| Hazard Code | Description |
| H301 | Toxic if swallowed |
| H317 | May cause an allergic skin reaction |
| H318 | Causes serious eye damage |
| Precautionary Code | Description |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301 + P310 + P330 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth |
| P302 + P352 | IF ON SKIN: Wash with plenty of water |
| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor |
Proper Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. As a toxic chemical, it should be treated as hazardous waste.
Experimental Protocol for Neutralization (General Guidance):
-
Preparation: Work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. Have an emergency shower and eyewash station readily accessible.
-
Reagent: Prepare a fresh solution of an oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide, in a suitable solvent. The choice of solvent and oxidant concentration should be determined by a qualified chemist, considering the reactivity of the compound.
-
Reaction: Slowly and cautiously add the this compound waste to the oxidizing solution while stirring. The reaction may be exothermic, so addition should be gradual to control the temperature. Monitor for any gas evolution.
-
Completion and Verification: Allow the reaction to proceed to completion. The endpoint may be determined by a color change or by analytical methods such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure full degradation of the toxic compound.
-
Final Disposal: Once the destruction of the compound is verified, the resulting solution should be neutralized to a safe pH and disposed of in accordance with local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Plan:
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, pipette tips), and reaction byproducts, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Waste Manifesting and Labeling:
-
Properly label the waste container with the chemical name ("this compound"), CAS number (53268-33-0), and appropriate hazard symbols (e.g., "Toxic").
-
Complete a hazardous waste manifest as required by your institution and local regulations.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide the waste management company with all necessary information about the chemical, including its safety data sheet (if available) and known hazards.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 6-Aminopyridine-3-carbothioamide
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 6-Aminopyridine-3-carbothioamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, a precautionary approach is essential. The following guidance is based on the safety protocols for structurally similar and hazardous compounds such as 6-aminonicotinamide and various aminopyridines.
Hazard Assessment
This compound should be handled as a hazardous substance with the potential for significant toxicity. Analogous compounds are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2] They can cause serious eye and skin irritation, as well as respiratory tract irritation.[1][2] Some related compounds have also been associated with reproductive toxicity.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4]
Summary of Potential Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1]
-
Chronic Effects: May cause damage to organs through prolonged or repeated exposure.[1] One related compound, 6-aminonicotinamide, is listed as a reproductive toxin.[3]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The required level of PPE will depend on the specific laboratory activity being performed.
| Activity Level | Required Personal Protective Equipment |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat - Chemical splash goggles - Double-gloving (nitrile) - Face shield is recommended |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab gown - Chemical splash goggles and a face shield - Double-gloving (nitrile or other resistant material) - Respiratory protection (N95 or higher) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.[1]
-
Chemical Fume Hood: For procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions, sonicating), a certified chemical fume hood is mandatory.[3]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Operational and Disposal Plans
A systematic workflow is essential for ensuring safety and preventing contamination when handling this compound.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Protocol
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on the appropriate PPE as outlined in the table above.
-
Work Area: Ensure the chemical fume hood is functioning correctly.
-
Waste Management: Prepare a designated, leak-proof, and clearly labeled hazardous waste container.
2. Handling:
-
Weighing: Perform all weighing of the solid compound within a chemical fume hood to contain any airborne particles. Use anti-static weighing paper or a tared container.
-
Solution Preparation: Prepare all solutions within the fume hood.
-
Spills: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent, place it in the hazardous waste container, and decontaminate the area. For larger spills, follow your institution's emergency procedures.
3. Disposal:
-
Waste Identification: All materials that have come into contact with this compound, including the pure compound, solutions, and contaminated items (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste stream with other chemical waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Management:
-
Use a designated, leak-proof container that is chemically compatible with the compound.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; fill to no more than 75-90% capacity.
-
-
Prohibited Disposal Methods:
-
DO NOT pour this compound down the drain.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
-
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Final Steps: After completing the work and managing the waste, remove PPE and dispose of it as hazardous waste. Wash your hands thoroughly with soap and water.
Disclaimer: This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
